3-Amino-N-hydroxypropanamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-amino-N-hydroxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOWGRTZAOTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88872-31-5 | |
| Record name | 3-amino-N-hydroxypropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Unveiling the Core Mechanism: A Technical Guide to 3-Amino-N-hydroxypropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-hydroxypropanamide hydrochloride, also known by its non-salt form name beta-alanine hydroxamic acid, is a small molecule of significant interest within the field of epigenetics and oncology. Its chemical structure, featuring a hydroxamic acid moiety, places it within a well-established class of compounds known to interact with zinc-dependent enzymes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a histone deacetylase (HDAC) inhibitor. We will delve into the underlying signaling pathways, present available quantitative data for structurally related compounds, and provide detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
3-Amino-N-hydroxypropanamide, as a hydroxamic acid derivative, is thought to function as a pan-HDAC inhibitor, meaning it is likely to inhibit multiple HDAC isoforms. The hydroxamic acid group (-CONHOH) is a key pharmacophore that chelates the zinc ion (Zn2+) present in the active site of class I, II, and IV HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones.
The inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation). This results in a more relaxed or "open" chromatin structure (euchromatin), which allows for the transcription of previously silenced genes. The downstream effects of this altered gene expression are profound and can include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general signaling pathway affected by this compound through HDAC inhibition.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-hydroxypropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N-hydroxypropanamide hydrochloride, a compound of interest in pharmaceutical research. This document details the chemical properties, a plausible synthetic route, and the analytical methods used for its characterization, adhering to stringent data presentation and visualization requirements.
Compound Overview
This compound, also known as beta-alanine hydroxamate hydrochloride, is a derivative of the naturally occurring beta-amino acid, beta-alanine. The presence of a hydroxamate functional group makes it a potential chelator for metal ions and of interest in the development of enzyme inhibitors.[1]
Table 1: Physicochemical Properties of 3-Amino-N-hydroxypropanamide and its Hydrochloride Salt
| Property | 3-Amino-N-hydroxypropanamide | This compound |
| CAS Number | 36212-73-4[2] | 88872-31-5[1][3] |
| Molecular Formula | C₃H₈N₂O₂[2] | C₃H₉ClN₂O₂[3] |
| Molecular Weight | 104.11 g/mol [2] | 140.57 g/mol [3] |
| IUPAC Name | 3-amino-N-hydroxypropanamide[2] | 3-amino-N-hydroxypropanamide;hydrochloride |
Synthesis Protocol
A plausible and commonly employed synthetic strategy for this compound involves a two-step process starting from N-Boc-beta-alanine. This method involves the formation of the hydroxamic acid from the protected amino acid, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Step 1: Synthesis of N-Boc-3-amino-N-hydroxypropanamide
The first step is the coupling of N-Boc-beta-alanine with hydroxylamine. This reaction is typically carried out using a coupling agent to activate the carboxylic acid group of N-Boc-beta-alanine, facilitating the formation of the amide bond with hydroxylamine.
Experimental Protocol:
-
Dissolve N-Boc-beta-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
To this mixture, add hydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an acidic solution (e.g., dilute HCl) and a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-amino-N-hydroxypropanamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Boc Deprotection)
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.
Experimental Protocol:
-
Dissolve the N-Boc-3-amino-N-hydroxypropanamide from the previous step in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in methanol).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
The product, this compound, will often precipitate from the reaction mixture as a solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain pure this compound.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the compound's structure and data from related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two methylene groups (-CH₂-CH₂-) and the protons of the amino (-NH₃⁺) and hydroxamic acid (-NHOH) groups. The chemical shifts will be influenced by the solvent and the protonation state. |
| ¹³C NMR | Three distinct carbon signals are expected: one for the carbonyl group (C=O) and two for the methylene carbons (-CH₂-CH₂-). |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and O-H stretching (hydroxamic acid). |
| Mass Spectrometry (m/z) | The mass spectrum of the free base (C₃H₈N₂O₂) is predicted to show a molecular ion peak [M+H]⁺ at approximately 105.0659. |
Note: The actual experimental data should be acquired and interpreted to confirm the successful synthesis of the target compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The use of a protecting group is essential to prevent unwanted side reactions at the amino group during the formation of the hydroxamic acid. The subsequent deprotection step unmasks the amino group to yield the final product.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to perform thorough analytical testing to confirm the identity and purity of their synthesized compounds.
References
The Biological Activity of β-Alanine Hydroxamic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-alanine hydroxamic acid and its derivatives represent a class of small molecules with significant and diverse biological activities. This technical guide synthesizes the current understanding of their primary functions, focusing on their roles as enzyme inhibitors. The core activities discussed herein are the inhibition of histone deacetylases (HDACs) and ureases, with a brief exploration of related hydroxamic acids in inhibiting metallo-β-lactamases. This document provides a comprehensive summary of quantitative inhibitory data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction
β-alanine is a naturally occurring beta-amino acid that serves as a precursor to the dipeptide carnosine, which is involved in muscle buffering and neurotransmission.[1][2] The chemical modification of β-alanine to its hydroxamic acid form introduces a hydroxamate group (-CONHOH), a well-established zinc-binding moiety. This functional group is pivotal to the biological activities of β-alanine hydroxamic acid derivatives, enabling them to interact with and inhibit various metalloenzymes. This guide will delve into the specific biological targets and the therapeutic potential of these compounds.
Histone Deacetylase (HDAC) Inhibition
Amide-based derivatives of β-alanine hydroxamic acid have been identified as inhibitors of zinc-containing histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Overexpression or aberrant activity of HDACs is implicated in various cancers, making them a key target for anti-cancer drug development.
Quantitative Inhibitory Data
A study on a library of amide-linked derivatives of β-alanine hydroxamic acid demonstrated their in vitro inhibitory activity against HDAC1 and anti-proliferative effects in BE(2)-C neuroblastoma cells.[3]
| Compound | Target | IC50 (μM) | Anti-proliferative Activity (% at 50μM) |
| Derivative 2 | HDAC1 | >250 (40% inhibition at 250μM) | 57.0 |
| Derivatives 3-7 | HDAC1 | 38 - 84 | 57.0 - 88.6 |
| Trichostatin A (TSA) | HDAC1 | 0.012 | Not Reported |
| Data sourced from a study on amide-based derivatives of β-alanine hydroxamic acid.[3] |
Mechanism of Action
The hydroxamic acid head group of these derivatives is crucial for coordinating with the Zn(II) ion in the active site of HDACs.[3] However, the potency of these compounds is significantly lower than that of established HDAC inhibitors like Trichostatin A (TSA).[3] Molecular modeling suggests that the linker region and other structural features play a critical role in inhibitor potency. The absence of a conformationally constrained group, present in TSA, may reduce hydrophobic interactions within the active site.[3] Furthermore, steric and dipole-dipole repulsion between the inhibitor and amino acid residues, such as Leu274 in HDAC1, may attenuate potency.[3]
Experimental Protocols
HDAC1 Inhibition Assay (In Vitro)
The inhibitory activity of β-alanine hydroxamic acid derivatives against HDAC1 is typically assessed using a fluorometric assay.
Caption: Workflow for a typical in vitro HDAC1 inhibition assay.
Cell Proliferation Assay
The anti-proliferative activity of the compounds on cancer cell lines, such as BE(2)-C neuroblastoma, is commonly determined using assays like the MTT or SRB assay.
Urease Inhibition
Hydroxamic acid derivatives of amino acids are potent and specific inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4][5] This activity is significant in both agricultural and medical contexts, as urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[6]
Quantitative Inhibitory Data
A study investigating the inhibitory effects of various aminoacyl hydroxamic acids on Jack Bean urease provided the following ranking of inhibitory power, with alanine-hydroxamic acid being among the effective inhibitors.[4][7]
| Aminoacyl Hydroxamic Acid | I50 (M) |
| Methionine-hydroxamic acid | 3.9 x 10⁻⁶ |
| Phenylalanine-hydroxamic acid | - |
| Serine-hydroxamic acid | - |
| Alanine-hydroxamic acid | - |
| Glycine-hydroxamic acid | - |
| Histidine-hydroxamic acid | - |
| Threonine-hydroxamic acid | - |
| Leucine-hydroxamic acid | - |
| Arginine-hydroxamic acid | - |
| Data indicates the relative ranking of inhibitory power, with specific I50 values provided where available.[4][5] |
Mechanism of Action
The inhibition of urease by hydroxamic acids is a time-dependent, competitive process.[4][7] The hydroxamate group of the inhibitor coordinates with the nickel ions in the active site of the urease enzyme, thereby blocking the binding of the natural substrate, urea.[6][8] The α-amino group in aminoacyl hydroxamic acids does not significantly affect the inhibitory power compared to corresponding fatty acyl hydroxamic acids.[4][5] However, the presence of additional acidic or basic groups, such as a carboxyl or ω-amino group, can reduce the inhibitory activity.[4][7]
Caption: Competitive inhibition of urease by β-alanine hydroxamic acid.
Experimental Protocols
Urease Inhibition Assay
The inhibitory effect on urease activity can be quantified by measuring the reduction in ammonia production from urea.
-
Enzyme and Inhibitor Pre-incubation: Jack Bean urease is pre-incubated with varying concentrations of the β-alanine hydroxamic acid derivative.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a buffered urea solution.
-
Ammonia Quantification: The amount of ammonia produced is determined, often using the Berthelot (indophenol) reaction, which produces a colored product that can be measured spectrophotometrically.
-
I50 Determination: The concentration of the inhibitor that causes 50% inhibition of urease activity (I50) is calculated from the dose-response curve.
Broader Activity Against Metalloenzymes
The ability of the hydroxamate moiety to chelate metal ions suggests a broader spectrum of activity for hydroxamic acid derivatives against other metalloenzymes. For instance, compounds containing hydroxamate functional groups have been shown to be effective competitive inhibitors of metallo-β-lactamases (MBLs), such as that from Bacillus anthracis.[9][10] These enzymes contain zinc ions in their active site and are responsible for antibiotic resistance. The hydroxamate group coordinates with these zinc ions, leading to inhibition.[9][10] This suggests that β-alanine hydroxamic acid and its derivatives could be explored as potential inhibitors for a range of metalloenzymes.
Conclusion
β-alanine hydroxamic acid and its derivatives are versatile molecules with significant potential in drug development. Their ability to act as inhibitors of histone deacetylases and ureases, driven by the metal-chelating properties of the hydroxamic acid group, opens avenues for the development of novel therapeutics for cancer and infectious diseases. Further research into the structure-activity relationships and optimization of these compounds could lead to the discovery of more potent and selective inhibitors. The broader inhibitory activity against other metalloenzymes also warrants further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Urease Activity by Hydroxamic Acid Derivatives of Amino Acids [jstage.jst.go.jp]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. academic.oup.com [academic.oup.com]
- 8. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Amino-N-hydroxypropanamide Hydrochloride Structural Analogs and Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-N-hydroxypropanamide hydrochloride and its structural analogs and derivatives, with a focus on their role as histone deacetylase (HDAC) inhibitors. This document details their biological activity, underlying mechanisms of action, and the experimental protocols for their synthesis and evaluation.
Core Compound and Rationale for Derivatization
3-Amino-N-hydroxypropanamide, also known as β-alanine hydroxamic acid, is a small molecule featuring a hydroxamic acid moiety. This functional group is a well-established zinc-binding group, crucial for the inhibitory activity against zinc-dependent enzymes like histone deacetylases (HDACs). The core structure presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacological properties. Derivatization of the parent compound can lead to improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data: In Vitro Activity of Amide-Linked Derivatives
A series of amide-linked derivatives of β-alanine hydroxamic acid have been synthesized and evaluated for their inhibitory activity against HDAC1. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.
| Compound ID | Structure | HDAC1 IC50 (µM) |
| 2 | 3-Amino-N-hydroxy-N'-(4-(dimethylamino)phenyl)propanamide | > 250 (40% inhibition at 250 µM) |
| 3 | N-Hydroxy-3-(benzamido)propanamide | 84 |
| 4 | N-Hydroxy-3-(4-methylbenzamido)propanamide | 68 |
| 5 | N-Hydroxy-3-(4-((dimethylamino)methyl)benzamido)propanamide | 38 |
| 6 | N-Hydroxy-3-(4-methoxybenzamido)propanamide | 75 |
| 7 | N-Hydroxy-3-(4-chlorobenzamido)propanamide | 56 |
Data sourced from Liao, V., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6186-6189.[1]
Mechanism of Action: Inhibition of HDAC1 Signaling Pathways
The primary mechanism of action for these compounds is the inhibition of histone deacetylase 1 (HDAC1), a class I HDAC enzyme. HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1, these β-alanine hydroxamic acid derivatives induce histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth.
The inhibition of HDAC1 by these derivatives impacts several key signaling pathways implicated in cancer progression:
-
Cell Cycle Progression: HDAC1 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors such as p21, which in turn causes cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
Apoptosis: These inhibitors can induce apoptosis by upregulating the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
-
Angiogenesis: HDAC1 is known to activate the HIF1α/VEGFA signaling pathway, a critical driver of tumor angiogenesis. Inhibition of HDAC1 can disrupt this pathway, leading to a decrease in the formation of new blood vessels that supply tumors.
Experimental Protocols
General Synthesis of Amide-Linked β-Alanine Hydroxamic Acid Derivatives
The following is a representative protocol for the synthesis of amide-linked derivatives of β-alanine hydroxamic acid, based on established methods for amide coupling and hydroxamic acid formation.
Step 1: N-Acylation of β-Alanine Ethyl Ester
-
To a solution of β-alanine ethyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acylated β-alanine ethyl ester.
Step 2: Hydroxamic Acid Formation
-
Dissolve the N-acylated β-alanine ethyl ester (1.0 eq) in a minimal amount of methanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (4.0 eq) and potassium hydroxide (4.0 eq) in methanol.
-
Add the methanolic solution of hydroxylamine to the ester solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Concentrate the mixture under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final amide-linked β-alanine hydroxamic acid derivative.
In Vitro HDAC1 Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC1 can be determined using a commercially available fluorometric assay kit.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: HDAC1 Inhibition Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Compound Evaluation.
This technical guide provides a foundational understanding of this compound analogs and derivatives as HDAC inhibitors. The provided data, protocols, and diagrams are intended to facilitate further research and development in this promising area of cancer therapeutics.
References
In Vitro Activity of 3-Amino-N-hydroxypropanamide Hydrochloride: A Technical Overview
Disclaimer: Extensive literature searches for "3-Amino-N-hydroxypropanamide hydrochloride" and its synonym "beta-alanine hydroxamic acid" did not yield sufficient public-domain data to construct an in-depth technical guide as requested. The available information is largely limited to supplier specifications, with a notable absence of detailed in vitro studies, quantitative activity data, experimental protocols, or defined signaling pathways. One study abstract indicated that certain amide-linked derivatives of beta-alanine hydroxamic acid exhibit weak inhibitory activity against Histone Deacetylase 1 (HDAC1), with IC50 values ranging from 38 to 84 μM.[1] However, this pertains to derivatives and not the parent compound, and lacks the detailed experimental methodologies required for a comprehensive guide.
As a result, this document will provide a technical guide on the closely related and extensively researched compound, β-alanine , to demonstrate the requested format and content structure. β-alanine is the structural precursor to this compound and has a wealth of available in vitro data.
In Vitro Activity of β-Alanine
β-alanine is a non-essential amino acid that is a key precursor in the biosynthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[2] In vitro studies have primarily focused on its role in enhancing cellular oxidative metabolism and its impact on gene expression in muscle cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on β-alanine.
Table 1: Effect of β-Alanine on Gene and Protein Expression in C2C12 Myotubes [3][4]
| Target | Treatment | Fold Change (vs. Control) | Method |
| PPARβ/δ mRNA | 800μM β-alanine (24h) | ~1.5 | qRT-PCR |
| TFAM Protein | 800μM β-alanine (24h) | ~1.8 | Immunoblotting |
| Cytochrome c Protein | 800μM β-alanine (24h) | ~1.6 | Immunoblotting |
| MEF-2 mRNA | 800μM β-alanine (24h) | ~1.7 | qRT-PCR |
| MEF-2 Protein | 800μM β-alanine (24h) | ~1.4 | Immunoblotting |
| GLUT4 Protein | 800μM β-alanine (24h) | ~1.5 | Immunoblotting |
Table 2: Effect of β-Alanine on Cellular Metabolism in C2C12 Myotubes [3][4]
| Parameter | Treatment | % Change (vs. Control) | Method |
| Oxygen Consumption | 800μM β-alanine (24h) | ~20% increase | Fluorescence-based assay |
| Glucose Uptake | 800μM β-alanine (24h) | No significant change | Fluorescence-based assay |
Experimental Protocols
Cell Culture and Treatment
Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. Differentiated myotubes are then treated with 800μM β-alanine or a control (e.g., D-alanine) for 24 hours.[3][4]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates. qRT-PCR is performed using gene-specific primers for PPARβ/δ, MEF-2, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.[3]
Immunoblotting
C2C12 myotube lysates are prepared in RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against TFAM, Cytochrome c, MEF-2, GLUT4, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.[3][4]
Oxygen Consumption Assay
Oxygen consumption in C2C12 myotubes is measured using a commercially available fluorescence-based kit. The assay is based on an oxygen-sensitive fluorescent probe. The fluorescence intensity is inversely proportional to the intracellular oxygen concentration. Measurements are taken over time to determine the rate of oxygen consumption.[3][4]
Glucose Uptake Assay
Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG). C2C12 myotubes are incubated with the fluorescent glucose analog, and the cellular fluorescence is measured using a fluorescence plate reader.[3]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of β-alanine in C2C12 myotubes.
Caption: Experimental workflow for gene expression analysis.
Caption: Experimental workflow for protein expression analysis.
References
- 1. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of 3-Amino-N-hydroxypropanamide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-N-hydroxypropanamide hydrochloride, also known by its parent compound name beta-alanine hydroxamic acid, belongs to the class of hydroxamic acid derivatives, a well-established group of compounds known to interact with zinc-dependent enzymes. This technical guide provides a comprehensive overview of the probable primary biological targets of this compound, focusing on histone deacetylases (HDACs), and outlines a systematic approach for its target identification and validation. This document details experimental protocols for target engagement and downstream cellular effects and presents key signaling pathways implicated in the mechanism of action of HDAC inhibitors. All quantitative data for structurally related compounds are summarized for comparative analysis, and complex biological processes are visualized through signaling pathway and workflow diagrams.
Introduction: The Case for HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, HDACs have emerged as promising therapeutic targets for drug development.
The chemical structure of 3-Amino-N-hydroxypropanamide, featuring a hydroxamic acid moiety, strongly suggests its potential as an HDAC inhibitor. Hydroxamic acids are known to chelate the zinc ion within the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity. While specific inhibitory data for this compound is not extensively available in public literature, studies on its structural analogs provide compelling evidence for its likely mechanism of action.
Target Identification: Pinpointing HDACs as the Primary Target
The initial step in characterizing a novel compound is the identification of its molecular targets. For this compound, the focus lies on the family of histone deacetylases.
In Silico and In Vitro Screening
Computational modeling and initial in vitro screening are pivotal for preliminary target identification. Molecular docking studies can predict the binding affinity of 3-Amino-N-hydroxypropanamide to the active sites of various HDAC isoforms. Subsequently, in vitro enzymatic assays using recombinant human HDAC isoforms are essential to confirm and quantify the inhibitory activity.
Quantitative Analysis of Structurally Related Compounds
| Compound ID | Structure | HDAC1 IC50 (µM)[1] |
| Derivative 1 | Amide-linked derivative of β-alanine hydroxamic acid | >250 (40% inhibition at 250 µM) |
| Derivative 2 | Amide-linked derivative of β-alanine hydroxamic acid | 84 |
| Derivative 3 | Amide-linked derivative of β-alanine hydroxamic acid | 38 |
| Derivative 4 | Amide-linked derivative of β-alanine hydroxamic acid | 55 |
| Derivative 5 | Amide-linked derivative of β-alanine hydroxamic acid | 48 |
Note: The structures of the specific derivatives are detailed in the cited reference. This table serves to illustrate the range of potencies observed for compounds with a similar chemical scaffold.
Target Validation: From Bench to Biological Relevance
Once a putative target is identified, a rigorous validation process is necessary to confirm its biological relevance and therapeutic potential. This involves a combination of biochemical, cellular, and potentially in vivo assays.
Biochemical Assays for Target Engagement
The direct interaction between this compound and HDAC enzymes can be confirmed and characterized using various biochemical assays.
Experimental Protocol: Fluorogenic HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound (test compound)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A or Vorinostat)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or control to the wells of the microplate.
-
Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 20 µL of the developer solution.
-
Incubate for an additional 15 minutes at 30°C.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays for Target Validation
Cellular assays are crucial to demonstrate that the compound engages its target in a biological context and elicits the expected downstream effects.
Experimental Protocol: Western Blot for Histone Acetylation
This method is used to detect the accumulation of acetylated histones in cells treated with an HDAC inhibitor.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
-
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Signaling Pathways and Visualization
HDAC inhibitors exert their effects by modulating a multitude of signaling pathways that control cell fate and function. Understanding these pathways is critical for elucidating the mechanism of action of this compound.
Key Signaling Pathways Modulated by HDAC Inhibition
-
Cell Cycle Regulation: HDAC inhibitors increase the expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase. This is often mediated through the acetylation and activation of the tumor suppressor protein p53.
-
Apoptosis Induction: HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
NF-κB Signaling: HDACs can deacetylate the p65 subunit of NF-κB, thereby influencing its activity. Inhibition of HDACs can lead to hyperacetylation of p65, which can have complex, context-dependent effects on the expression of inflammatory and survival genes.
-
Protein Degradation Pathways: HDAC6, a primarily cytoplasmic HDAC, deacetylates Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, destabilization of its client proteins (which include many oncoproteins), and their subsequent degradation via the ubiquitin-proteasome system.
Visualizing Biological Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Caption: Workflow for the initial identification of HDACs as targets.
Caption: Workflow for the cellular validation of HDAC inhibition.
Caption: Signaling pathway of HDAC inhibitor-induced cell cycle arrest.
Caption: Pathway of HDAC6-mediated protein degradation.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound functions as a histone deacetylase inhibitor. Its chemical scaffold is characteristic of this class of compounds, and studies on structurally similar molecules have demonstrated HDAC inhibitory activity. This technical guide provides a comprehensive framework for the systematic identification and validation of HDACs as the primary targets of this compound. The detailed experimental protocols and visualized signaling pathways offer a practical resource for researchers in academic and industrial settings.
Future research should focus on obtaining definitive quantitative data on the inhibitory profile of this compound against a full panel of HDAC isoforms. Such studies will be crucial for determining its potency and selectivity, and for guiding its further development as a potential therapeutic agent. Moreover, comprehensive cellular and in vivo studies are warranted to fully elucidate its pharmacological effects and therapeutic potential in relevant disease models.
References
In-depth Technical Guide: Cellular Uptake and Distribution of 3-Amino-N-hydroxypropanamide Hydrochloride
A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the cellular uptake, distribution, and specific molecular mechanisms of 3-Amino-N-hydroxypropanamide hydrochloride. Despite extensive searches of chemical databases and scientific literature, no specific studies detailing the pharmacokinetics or pharmacodynamics of this particular compound could be identified.
This guide, therefore, aims to provide a foundational understanding by exploring the known biological activities and transport mechanisms of its core chemical scaffold, β-alanine. While this information does not directly describe the behavior of this compound, it offers valuable insights into potential pathways and mechanisms that could be investigated in future research. The audience of researchers, scientists, and drug development professionals should consider the following information as a starting point for inquiry, rather than a definitive guide to the titled compound.
Physicochemical Properties of Structurally Related Compounds
To understand the potential behavior of this compound, it is useful to consider the properties of its parent molecule, β-alanine.
| Property | Value (for β-alanine) | Reference |
| Molecular Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| XLogP3 | -3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Note: This data pertains to β-alanine, not this compound. The addition of the N-hydroxypropanamide group and its hydrochloride salt form would alter these properties.
Potential Cellular Uptake Mechanisms Based on β-Alanine Transport
The cellular uptake of β-alanine is known to be mediated by specific transporter proteins. It is plausible that this compound may utilize similar pathways, although the structural modifications could influence transporter affinity and specificity.
Key β-alanine transporters and their characteristics:
-
Sodium-dependent transport: The uptake of β-alanine is often characterized by two Na+-dependent transport components.[2] In a human kidney cell line, the high-affinity Na+-dependent transport system was shown to be responsible for the majority of β-alanine uptake.[2]
-
Proton-gradient stimulation: In the absence of sodium, an inwardly directed H+-gradient can stimulate β-alanine influx to a smaller extent.[2]
-
Specific Transporters: In Drosophila, a transporter named BalaT, belonging to the SLC22 family, has been identified as a specific β-alanine transporter.[3] This transporter is crucial for visual neurotransmission.[3]
Hypothetical Experimental Workflow for Investigating Cellular Uptake
To determine the cellular uptake mechanisms of this compound, a series of experiments could be designed. The following workflow illustrates a potential approach.
Caption: A hypothetical workflow for investigating the cellular uptake of this compound.
Potential Signaling Pathways and Biological Effects Based on β-Alanine Activity
β-alanine is not merely a building block but also an active signaling molecule with various physiological effects. These provide a framework for investigating the potential biological activities of this compound.
Known biological roles of β-alanine:
-
Carnosine Synthesis: β-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide that acts as an intracellular pH buffer.[4][5][6] This is particularly important in muscle cells during high-intensity exercise.[5][6]
-
Neurotransmitter Activity: β-alanine acts as a neurotransmitter, primarily as an agonist at strychnine-sensitive inhibitory glycine receptors and also interacting with GABA-A and GABA-C receptors.[7][8]
-
Metabolic Regulation: In C2C12 myotubes, β-alanine treatment has been shown to increase the expression of proteins involved in oxidative metabolism, such as PPARβ/δ and TFAM, leading to increased mitochondrial content and oxygen consumption.[9]
Potential Signaling Pathway Influenced by β-Alanine Derivatives
The metabolic effects of β-alanine in muscle cells suggest a potential signaling pathway that could be explored for this compound.
Caption: A simplified diagram of a potential signaling pathway influenced by β-alanine that could be relevant for its derivatives.
Considerations for Distribution and Pharmacokinetics
The distribution of this compound in an organism is currently unknown. However, based on the biology of β-alanine, some tissues might be expected to show higher accumulation.
-
Muscle Tissue: Due to the role of β-alanine in carnosine synthesis, muscle tissue is a primary site of its uptake and utilization.[5][6]
-
Kidney: The kidneys are involved in the transport and reabsorption of amino acids, including β-alanine.[2]
-
Nervous System: As a neurotransmitter, β-alanine and potentially its derivatives could have effects within the central and peripheral nervous systems.[7][8]
Future Research Directions
The lack of specific data on this compound highlights a clear need for further research. Key areas for investigation should include:
-
In vitro cellular uptake studies: To determine the primary transport mechanisms and identify the specific transporters involved.
-
In vivo pharmacokinetic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by this compound.
-
Toxicology studies: To assess the safety profile of the compound.
References
- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-alanine transporter BalaT is required for visual neurotransmission in Drosophila | eLife [elifesciences.org]
- 4. β-Alanine in Cell Culture [sigmaaldrich.com]
- 5. johk.pl [johk.pl]
- 6. canada.ca [canada.ca]
- 7. β-Alanine - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a summary of the available information and representative experimental protocols for the research use of 3-Amino-N-hydroxypropanamide hydrochloride (also known as beta-alanine hydroxamate hydrochloride). Due to a lack of extensive studies on this specific compound, the experimental data and protocols presented herein are largely based on studies of structurally related β-alanine hydroxamic acid derivatives. The primary identified potential application for this class of compounds is the inhibition of histone deacetylases (HDACs), which suggests its potential utility in cancer research and epigenetics.
Chemical and Physical Properties
This compound is a derivative of the non-proteinogenic amino acid beta-alanine.[1] The hydrochloride salt form generally confers greater water solubility, which is advantageous for use in biological assays.[1]
| Property | Value | Source |
| CAS Number | 88872-31-5 | [1][2] |
| Molecular Formula | C₃H₉ClN₂O₂ | [3] |
| Molecular Weight | 140.57 g/mol | [3] |
| Synonyms | beta-alanine hydroxamate hydrochloride, B-alanine hydroxamate hcl | [1][3] |
| Storage Temperature | 2-8°C | [4] |
Note: Some properties like XlogP (-2.0) and monoisotopic mass (104.05858 Da) are predicted values for the base molecule, 3-amino-N-hydroxypropanamide, and do not account for the hydrochloride salt.
Potential Biological Activity: HDAC Inhibition
While direct evidence for the biological activity of this compound is limited, a study on amide-based derivatives of its core structure, β-alanine hydroxamic acid, has demonstrated activity as inhibitors of zinc-dependent histone deacetylases (HDACs). Specifically, these related compounds were shown to inhibit HDAC1 and exhibit anti-proliferative effects on neuroblastoma cells. The hydroxamic acid moiety is a known zinc-chelating group, a key feature for the inhibition of Class I, II, and IV HDACs.
Quantitative Data from Structurally Related Compounds
The following data is from a study on amide-linked derivatives of β-alanine hydroxamic acid and is provided as a reference for the potential activity of structurally similar compounds. These values are not for this compound itself.
| Compound (Derivative of β-alanine hydroxamic acid) | HDAC1 IC₅₀ (µM) | Anti-proliferative Activity at 50µM (% inhibition) in BE(2)-C Neuroblastoma Cells |
| Compound 2 | >250 (40% max inhibition) | 57.0% |
| Compound 3 | 84 | 88.6% |
| Compound 4 | 38 | 83.9% |
| Compound 5 | 68 | 84.1% |
| Compound 6 | 49 | Not Reported |
| Compound 7 | 60 | Not Reported |
| Trichostatin A (TSA) - Control | 0.012 | Not Reported |
Signaling Pathway
The proposed mechanism of action for this compound, based on its structural similarity to other hydroxamic acid-based HDAC inhibitors, involves the regulation of histone acetylation and subsequent gene expression.
Caption: Proposed signaling pathway for HDAC inhibition.
Experimental Protocols
The following are representative protocols for assessing the potential activity of this compound as an HDAC inhibitor. These are generalized methods and should be optimized for specific experimental conditions.
Workflow for Screening Novel Compounds
Caption: A logical workflow for evaluating a novel HDAC inhibitor.
Protocol 1: In Vitro HDAC1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is based on the principle of a two-step reaction where HDAC1 deacetylates a fluorogenic substrate, which is then cleaved by a developing agent to release a fluorescent molecule.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developing agent (e.g., Trypsin in assay buffer)
-
Stop solution/positive control inhibitor (e.g., Trichostatin A, TSA)
-
This compound
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). Create a series of dilutions in HDAC Assay Buffer to achieve final assay concentrations ranging from nanomolar to high micromolar (e.g., 1 nM to 250 µM).
-
Enzyme Reaction Setup:
-
In a black microplate, add the following to each well:
-
x µL of HDAC Assay Buffer.
-
y µL of diluted this compound (or positive/negative controls).
-
z µL of diluted recombinant HDAC1 enzyme.
-
-
Include controls:
-
Negative Control (100% activity): Add solvent vehicle instead of the test compound.
-
Positive Control (0% activity): Add a known HDAC inhibitor like TSA at a saturating concentration (e.g., 10 µM).
-
No Enzyme Control: Add assay buffer instead of the enzyme solution to measure background fluorescence.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add a µL of the fluorogenic HDAC substrate to each well to start the reaction. The final volume should be consistent across all wells (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Develop Signal: Add b µL of the developing agent (e.g., Trypsin with TSA to stop the HDAC reaction) to each well.
-
Final Incubation: Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (Ex: ~355 nm, Em: ~460 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Anti-Proliferative Assay in Neuroblastoma Cells (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
BE(2)-C or other suitable neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTS or MTT reagent
-
96-well clear tissue culture plates
-
Spectrophotometer (absorbance at ~490 nm for MTS, ~570 nm for MTT)
Procedure:
-
Cell Seeding:
-
Harvest and count neuroblastoma cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and a "no treatment" control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (MTS Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Gently mix the plate and measure the absorbance at ~490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells.
-
Express the viability of treated cells as a percentage of the vehicle control cells.
-
Plot the percent viability versus the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Disclaimer
The provided protocols and data are intended to serve as a starting point and guide for research. They are based on methodologies used for structurally related compounds and may require significant optimization for this compound. The biological activity and efficacy of this compound have not been extensively characterized. Researchers should conduct their own validation studies.
References
Application Notes and Protocols for Cell-based Assays of 3-Amino-N-hydroxypropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid hydrochloride, is a small molecule with potential therapeutic applications. Its chemical structure, featuring a hydroxamic acid moiety, suggests it may function as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are a class of enzymes that play a critical role in transcriptional regulation by modifying the chromatin structure. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[5][6][7][8]
These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an HDAC inhibitor. The provided assays will enable researchers to assess its cytotoxicity, impact on HDAC activity, and induction of apoptosis in cancer cell lines.
Chemical Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | beta-Alanine hydroxamic acid hydrochloride | 88872-31-5 | C3H9ClN2O2 | 140.57 g/mol |
Putative Signaling Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin state and the transcription of genes that can, for example, induce apoptosis in cancer cells.
Caption: Hypothesized signaling pathway of this compound as an HDAC inhibitor.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and provides a quantitative measure of its cytotoxicity (IC50).
Experimental Workflow:
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture media to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO or water as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In-Cell Histone Deacetylase (HDAC) Activity Assay
This assay directly measures the inhibitory effect of the compound on HDAC activity within the cells.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a shorter duration, typically 4-24 hours. A known HDAC inhibitor, such as Vorinostat (SAHA), should be used as a positive control.
-
HDAC Activity Measurement: Utilize a commercially available in-cell HDAC activity assay kit (e.g., a fluorometric or colorimetric kit). These kits typically provide a cell-permeable substrate that is deacetylated by intracellular HDACs. The subsequent addition of a developer solution generates a fluorescent or colored product that is proportional to the HDAC activity.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader according to the kit's instructions.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like MTT or CellTiter-Glo®). Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis
This assay determines if the compound induces apoptosis (programmed cell death) by measuring the activity of executioner caspases 3 and 7.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Treatment: Treat the cells with the compound at concentrations around its IC50 value for 24 to 48 hours.
-
Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay kit. These kits typically contain a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a luminescent signal is produced.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.
Data Presentation
The following tables present example data for a known hydroxamic acid-based HDAC inhibitor, Vorinostat (SAHA), to illustrate the expected outcomes of the described assays.
Table 1: Cytotoxicity of a Reference HDAC Inhibitor (Vorinostat) in Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | 2.5 |
| A549 | 48 | 5.1 |
| MCF-7 | 48 | 3.8 |
Table 2: HDAC Inhibition by a Reference HDAC Inhibitor (Vorinostat)
| Assay Type | Cell Line | IC50 (µM) |
| In-Cell HDAC Activity | HeLa | 0.8 |
Table 3: Apoptosis Induction by a Reference HDAC Inhibitor (Vorinostat)
| Cell Line | Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| HeLa | 2.5 (IC50) | 4.2 |
| HeLa | 5.0 (2x IC50) | 7.8 |
Conclusion
The provided protocols offer a foundational framework for the initial characterization of this compound. Based on its chemical structure, a strong rationale exists to investigate its potential as a histone deacetylase inhibitor. The successful execution of these cell-based assays will provide valuable insights into its cytotoxic and apoptotic activities, and its direct impact on HDAC enzymatic function, thereby guiding further preclinical development.
References
- 1. turkjps.org [turkjps.org]
- 2. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3-Amino-N-hydroxypropanamide hydrochloride in cancer research is limited in publicly available literature. The following application notes and protocols are based on the established activities of its chemical class, hydroxamic acids, which are well-documented as histone deacetylase (HDAC) inhibitors.[1][2][3][4] These protocols provide a foundational framework for investigating the anti-cancer potential of this compound.
Introduction
This compound, also known as beta-alaninehydroxamic acid hydrochloride, belongs to the class of hydroxamic acids. This chemical group is a key pharmacophore in a class of targeted anti-cancer agents known as histone deacetylase (HDAC) inhibitors.[1][2][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5][6][7] By inhibiting HDACs, this compound is hypothesized to induce histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3] This can lead to various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6][8]
Putative Mechanism of Action: HDAC Inhibition
As a hydroxamic acid, this compound likely functions as a pan-HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of class I, II, and IV HDAC enzymes, thereby blocking their deacetylase activity.[3] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, altering gene expression and impacting various cellular processes critical for cancer cell survival and proliferation.[6][7]
Signaling Pathway of HDAC Inhibition
Caption: Putative signaling pathway of this compound as an HDAC inhibitor.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 12.1 |
| HeLa | Cervical Cancer | 7.8 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model (e.g., HCT116)
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | 0% |
| Compound | 25 | 825 ± 90 | 45% |
| Compound | 50 | 450 ± 65 | 70% |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9][10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Workflow Diagram: Annexin V/PI Staining
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13][14]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[16]
Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, caspases.
Methodology:
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them using a chilled cell lysis buffer.[17] Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[18]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a 96-well plate. Add the reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC).[17][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17][19]
-
Measurement: Measure the absorbance at 405 nm for colorimetric assays or fluorescence (e.g., excitation at 380 nm and emission at 440 nm) for fluorometric assays.[17][18]
-
Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.
Western Blotting for Protein Expression
This protocol is to analyze the effect of the compound on the expression levels of key proteins involved in cell cycle and apoptosis.
Methodology:
-
Protein Extraction: Treat cells with the compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[21][23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).[24][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[26]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.[25][26]
-
Monitoring: Monitor tumor size using calipers and body weight regularly (e.g., 2-3 times per week).[26]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any treatment-related toxicity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Hydroxamic Acid Hybrids for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. origene.com [origene.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 3-Amino-N-hydroxypropanamide Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid, is a potential histone deacetylase (HDAC) inhibitor. However, there is limited specific in vivo data available for this particular compound in publicly accessible literature. The following application notes and protocols are based on the general characteristics of hydroxamate-based HDAC inhibitors and are intended to serve as a guideline. Researchers should conduct dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
This compound is a small molecule containing a hydroxamic acid moiety, a key feature for many inhibitors of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3] This mechanism underlies the investigation of HDAC inhibitors as potential therapeutic agents for cancer and other diseases.
Synonyms: Beta-alanine hydroxamic acid hydrochloride, 3-amino-N-hydroxy-propanamide HCl.
Mechanism of Action: Histone Deacetylase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of histone deacetylases. The hydroxamic acid group chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[4] This leads to an accumulation of acetylated histones, which in turn alters gene expression.
The consequences of HDAC inhibition are pleiotropic and can include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[3]
-
Apoptosis: Induction of both intrinsic and extrinsic apoptotic pathways through the expression of pro-apoptotic genes.[3]
-
Inhibition of Angiogenesis: Downregulation of factors like HIF-1α.[3]
-
Modulation of Immune Responses.
Signaling Pathway Overview
The inhibition of HDACs by this compound is expected to impact multiple cellular signaling pathways. A simplified representation of the central mechanism is provided below.
Caption: Mechanism of HDAC Inhibition.
Quantitative Data from In Vivo Studies
As specific in vivo data for this compound is scarce, the following table summarizes representative data for other hydroxamate-based HDAC inhibitors in preclinical cancer models. This is intended to provide a general framework for designing in vivo studies.
| Parameter | Vorinostat (SAHA) | Belinostat (PXD101) | Panobinostat (LBH589) |
| Animal Model | Mouse Xenograft (Colon Cancer) | Mouse Xenograft (Ovarian Cancer) | Mouse Xenograft (Multiple Myeloma) |
| Dosage | 50-150 mg/kg | 20-80 mg/kg | 10-20 mg/kg |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Dosing Schedule | Daily | Daily or 5 days/week | 3 times/week |
| Observed Efficacy | Tumor growth inhibition | Significant tumor growth delay | Reduced tumor burden, increased survival |
| Reference | [General knowledge from preclinical studies] | [5] | [General knowledge from preclinical studies] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a novel HDAC inhibitor like this compound.
Animal Model and Husbandry
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for human tumor xenograft models.
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
Dosing and Administration
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. For oral administration, this could be 0.5% methylcellulose or 5% DMSO in corn oil. For intraperitoneal or intravenous injection, a sterile saline solution may be appropriate, but solubility must be confirmed.
-
Dose Groups: Randomize mice into treatment groups (typically n=8-10 per group) once tumors reach a palpable size (e.g., 100-150 mm³).
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., a known HDAC inhibitor like SAHA)
-
-
Administration: Administer the compound according to the chosen route and schedule.
Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the animals and excise the tumors for further analysis.
Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection: Collect tumors and other relevant tissues (e.g., blood, liver) at the end of the study.
-
Western Blotting: Prepare protein lysates from tumor tissue to assess the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins (e.g., p21). An increase in histone acetylation would be a direct indicator of HDAC inhibition.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Experimental Workflow Diagram
Caption: General In Vivo Experimental Workflow.
Safety and Toxicology
The toxicity profile of this compound has not been extensively reported. For HDAC inhibitors in general, common toxicities observed in preclinical and clinical studies include:
-
Fatigue
-
Gastrointestinal disturbances (nausea, vomiting, diarrhea)
-
Hematological effects (thrombocytopenia, anemia)
-
Electrolyte imbalances
It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality).
Conclusion
This compound is a potential HDAC inhibitor that warrants further investigation for its therapeutic potential. The protocols and information provided herein offer a foundational framework for researchers to design and execute in vivo studies to evaluate its efficacy and mechanism of action. Due to the limited specific data on this compound, careful dose-escalation and toxicity assessments are paramount. The methodologies outlined, which are standard for the evaluation of HDAC inhibitors, should be adapted based on the specific research question and animal model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Novel Dihydroxamate Derivatives for Histone Deacetylase 1 [imrpress.com]
- 5. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of HDAC Inhibition by 3-Amino-N-hydroxypropanamide hydrochloride using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][2] Overexpression and aberrant activity of HDACs have been implicated in the pathogenesis of various diseases, including cancer, making them a promising target for therapeutic intervention.[1][3]
HDAC inhibitors (HDACis) are a class of epigenetic-modifying agents that block the activity of HDACs, leading to an accumulation of acetylated histones and other proteins.[3][4] This hyperacetylation results in a more relaxed chromatin structure, facilitating gene expression.[4] The downstream effects of HDAC inhibition are diverse and can include cell cycle arrest, differentiation, and apoptosis of malignant cells.[3]
3-Amino-N-hydroxypropanamide hydrochloride is a hydroxamic acid-based compound anticipated to function as an HDAC inhibitor due to the presence of the hydroxamate group, a known zinc-binding motif that chelates the zinc ion in the active site of HDAC enzymes. This application note provides a detailed protocol for the analysis of HDAC inhibition by this compound in a cellular context using Western blot analysis to detect changes in histone acetylation.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample.[5] In this application, whole-cell lysates from cells treated with this compound are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones (as a loading control).[6][7] An increase in the signal from acetylated histone antibodies in treated cells compared to untreated controls indicates successful inhibition of HDAC activity by the compound.
Expected Outcomes
The following table summarizes the expected changes in protein levels following successful HDAC inhibition by this compound.
| Target Protein | Expected Change in Treated Cells | Rationale |
| Acetyl-Histone H3 (Ac-H3) | Increase | Inhibition of HDACs prevents the removal of acetyl groups from histone H3.[7][8] |
| Acetyl-Histone H4 (Ac-H4) | Increase | Inhibition of HDACs prevents the removal of acetyl groups from histone H4.[9] |
| Total Histone H3 | No significant change | Serves as a loading control to ensure equal protein loading between samples. |
| α-Tubulin | Potential Increase in Acetylation | Some HDACs, like HDAC6, are known to deacetylate non-histone proteins such as α-tubulin.[8] |
| β-Actin | No significant change | Commonly used as a loading control for whole-cell lysates.[9] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE gels (e.g., 4-20% gradient)
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes (0.22 µm or 0.45 µm)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-Acetyl-Histone H3 (e.g., Millipore #06-599)
-
Rabbit anti-Acetyl-Histone H4 (e.g., Millipore)
-
Rabbit anti-Histone H3
-
Mouse anti-β-Actin
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO). A known HDAC inhibitor like Trichostatin A (TSA) or SAHA can be used as a positive control.[10]
Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE: Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5] The small size of histones may necessitate the use of a 0.22 µm pore size membrane for optimal retention.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[5][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total histone and β-actin as loading controls.
Visualizations
Caption: Signaling pathway of HDAC inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Acetylation Western Blots [bio-protocol.org]
Application Notes and Protocols for Cell Viability Assays with 3-Amino-N-hydroxypropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the effects of 3-Amino-N-hydroxypropanamide hydrochloride on cell viability using two common colorimetric assays: MTT and XTT. While specific data on the cellular effects of this compound are not extensively documented in publicly available literature, this document outlines detailed protocols for conducting these assays to determine its potential cytotoxic or cytostatic properties.
This compound is a chemical compound with potential applications in various research fields.[1][2] Understanding its impact on cell viability is a critical first step in evaluating its biological activity. The MTT and XTT assays are reliable, high-throughput methods for screening the effects of compounds on cell proliferation and cytotoxicity.[3]
The principle behind both assays lies in the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product that is insoluble in water.[4][5] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is similar, but utilizes a second-generation tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), which is reduced to a water-soluble orange formazan product, simplifying the procedure by eliminating the need for a solubilization step.[3][4]
Data Presentation
The following table is a template illustrating how to present quantitative data obtained from MTT or XTT assays when evaluating the effect of this compound on a hypothetical cancer cell line.
Table 1: Effect of this compound on Cell Viability (Hypothetical Data)
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 99 ± 5.1 |
| 10 | 85 ± 6.1 | 88 ± 5.5 |
| 50 | 62 ± 7.3 | 65 ± 6.8 |
| 100 | 41 ± 5.9 | 45 ± 6.2 |
| 250 | 23 ± 4.8 | 28 ± 5.0 |
| 500 | 10 ± 3.1 | 12 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard procedure and may require optimization depending on the cell line and experimental conditions.
Materials:
-
This compound
-
Target cells (e.g., cancer cell line)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Make serial dilutions to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
XTT Cell Viability Assay Protocol
This protocol offers a more streamlined approach as the formazan product is water-soluble.
Materials:
-
This compound
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450 and 500 nm (the optimal wavelength depends on the specific XTT kit used). A reference wavelength of 630-690 nm should be used to subtract the background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizations
The following diagrams illustrate the workflows of the MTT and XTT assays.
References
- 1. chiralen.com [chiralen.com]
- 2. 3-amino-N-hydroxypropanamide | C3H8N2O2 | CID 269947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid, is a small molecule belonging to the class of hydroxamic acids. This class of compounds is known to act as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This mechanism underlies the potential of HDAC inhibitors as therapeutic agents in oncology and neurodegenerative diseases.
While direct in vivo efficacy data for this compound in animal models is not extensively available in peer-reviewed literature, this document provides a comprehensive guide based on the known in vitro activity of its derivatives and established protocols for testing other HDAC inhibitors in relevant animal models. These application notes and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: Histone Deacetylase Inhibition
Histone deacetylase inhibitors (HDACis) represent a promising class of therapeutic agents. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of genes. In various diseases, including cancer and neurodegenerative disorders, the aberrant activity of HDACs contributes to the silencing of essential genes, such as tumor suppressors and those involved in neuronal survival.
This compound, as a hydroxamic acid derivative, is predicted to function as a pan-HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity. This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure (euchromatin), and the reactivation of gene transcription. This can, in turn, induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells, or promote neuronal protection and plasticity in the context of neurodegenerative diseases.
Quantitative Data
While in vivo data for this compound is limited, a study on its amide-based derivatives provides valuable in vitro quantitative data. These derivatives were evaluated for their ability to inhibit HDAC1 and their anti-proliferative effects on a human neuroblastoma cell line (BE(2)-C).[1]
| Compound | Target | Assay | Endpoint | Value | Cell Line |
| Derivative of β-alanine hydroxamic acid (Compound 3) | HDAC1 | In vitro enzymatic assay | IC50 | 38 µM | - |
| Derivative of β-alanine hydroxamic acid (Compound 4) | HDAC1 | In vitro enzymatic assay | IC50 | 84 µM | - |
| Derivative of β-alanine hydroxamic acid (Compound 5) | HDAC1 | In vitro enzymatic assay | IC50 | 48 µM | - |
| Derivative of β-alanine hydroxamic acid (Compound 6) | HDAC1 | In vitro enzymatic assay | IC50 | 63 µM | - |
| Derivative of β-alanine hydroxamic acid (Compound 7) | HDAC1 | In vitro enzymatic assay | IC50 | 55 µM | - |
| Derivative of β-alanine hydroxamic acid (Compound 2) | HDAC1 | In vitro enzymatic assay | % Inhibition @ 250 µM | 40% | - |
| Derivative of β-alanine hydroxamic acid (Compound 2) | - | Anti-proliferative assay | % Activity @ 50 µM | 57.0% | BE(2)-C Neuroblastoma |
| Derivative of β-alanine hydroxamic acid (Compound 3) | - | Anti-proliferative assay | % Activity @ 50 µM | 88.6% | BE(2)-C Neuroblastoma |
| Derivative of β-alanine hydroxamic acid (Compound 4) | - | Anti-proliferative assay | % Activity @ 50 µM | 79.1% | BE(2)-C Neuroblastoma |
| Derivative of β-alanine hydroxamic acid (Compound 5) | - | Anti-proliferative assay | % Activity @ 50 µM | 85.3% | BE(2)-C Neuroblastoma |
| Derivative of β-alanine hydroxamic acid (Compound 6) | - | Anti-proliferative assay | % Activity @ 50 µM | 81.3% | BE(2)-C Neuroblastoma |
| Derivative of β-alanine hydroxamic acid (Compound 7) | - | Anti-proliferative assay | % Activity @ 50 µM | 83.0% | BE(2)-C Neuroblastoma |
Experimental Protocols
The following protocols are generalized methodologies for testing the efficacy of a novel HDAC inhibitor, such as this compound, in preclinical animal models of cancer and neurodegenerative disease. These are based on established practices with other well-characterized HDAC inhibitors.
Protocol 1: Evaluation of Efficacy in a Human Tumor Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound.
1. Animal Model:
-
Species: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with ad libitum access to food and water.
2. Cell Line and Tumor Implantation:
-
Cell Line: A human cancer cell line known to be sensitive to HDAC inhibitors (e.g., a colon, breast, or lung cancer cell line).
-
Procedure:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
3. Treatment Regimen:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or PEG).
-
Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a predetermined dose and schedule (e.g., daily, every other day). The control group should receive the vehicle only.
4. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue treatment for a specified period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Survival: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit) to assess the effect on survival.
-
Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for markers of HDAC inhibition, such as increased histone H3 and H4 acetylation, by Western blotting or immunohistochemistry.
Protocol 2: Evaluation of Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines the use of a transgenic mouse model of Alzheimer's disease to evaluate the neuroprotective effects of this compound.
1. Animal Model:
-
Species: A transgenic mouse model that develops key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits (e.g., 5XFAD, APP/PS1).
-
Housing: Group-housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Treatment Regimen:
-
Age of Treatment: Initiate treatment at an age when pathological changes are known to begin but before significant neuronal loss occurs.
-
Drug Formulation and Administration: Prepare and administer this compound as described in Protocol 1. The route of administration should ensure blood-brain barrier penetration.
-
Groups: Include a wild-type control group, a vehicle-treated transgenic group, and one or more dose groups of the treated transgenic mice.
3. Efficacy Endpoints:
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or Novel Object Recognition: To evaluate working memory and recognition memory.
-
Conduct behavioral tests after a sufficient duration of treatment (e.g., 1-3 months).
-
-
Histopathological and Biochemical Analysis:
-
At the end of the study, perfuse the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.
-
Western Blotting: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and assess histone acetylation levels.
-
Conclusion
This compound holds promise as a therapeutic agent due to its potential to inhibit histone deacetylases. The provided application notes and protocols offer a framework for the preclinical evaluation of its efficacy in animal models of cancer and neurodegenerative diseases. While direct in vivo data for this specific compound is currently lacking, the methodologies outlined here, based on extensive research with other HDAC inhibitors, provide a robust starting point for researchers to investigate its therapeutic potential and elucidate its mechanism of action in a preclinical setting. Careful study design and the inclusion of relevant pharmacodynamic markers will be crucial in advancing our understanding of this compound's capabilities.
References
Application Notes and Protocols for High-Throughput Screening with 3-Amino-N-hydroxypropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. 3-Amino-N-hydroxypropanamide hydrochloride, a small molecule containing a hydroxamate functional group, is a prime candidate for screening campaigns targeting zinc-dependent enzymes, most notably histone deacetylases (HDACs). The hydroxamic acid moiety is a well-established zinc-binding group, a key feature for inhibiting these enzymes. Altered HDAC activity is implicated in a wide range of diseases, including various cancers and neurological disorders, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and similar compounds in HTS campaigns to identify and characterize HDAC inhibitors.
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][2] HDACs are integral to the regulation of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[3]
In many diseases, particularly cancer, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4] Inhibitors containing a hydroxamate group, such as this compound, are designed to chelate the zinc ion within the active site of the HDAC enzyme, effectively blocking its deacetylase activity.[5][6] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[3]
Signaling Pathway Diagram
Caption: Mechanism of HDAC Inhibition by this compound.
High-Throughput Screening Protocols
Two primary assay formats are widely used for HTS of HDAC inhibitors: fluorescence-based and luminescence-based assays. Both are amenable to automation in 96-, 384-, or 1536-well plate formats.[7]
Fluorescence-Based HDAC Activity/Inhibition Assay
This protocol is adapted from commercially available kits that utilize a fluorogenic substrate.[8][9][10]
Assay Principle: The assay employs a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease, is then added which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. HDAC inhibitors prevent the initial deacetylation step, resulting in a reduced or absent fluorescent signal. The signal is inversely proportional to HDAC activity.[11]
Materials:
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
HDAC Assay Buffer.
-
Fluorogenic HDAC Substrate.
-
HDAC Developer Solution.
-
Trichostatin A or SAHA (as a positive control inhibitor).
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with appropriate filters (e.g., Ex/Em = 350-380 nm/440-465 nm).[8][10]
Experimental Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50-200 nL) of each compound dilution to the wells of the assay plate.
-
Controls: Designate wells for the following controls:
-
100% Activity Control (Vehicle): Wells containing enzyme and substrate with only the solvent (e.g., DMSO) used for the test compounds.
-
Inhibitor Control: Wells containing enzyme, substrate, and a known potent HDAC inhibitor like Trichostatin A.
-
No Enzyme Control (Blank): Wells containing substrate and assay buffer but no enzyme.
-
-
Enzyme Addition: Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. Add the diluted enzyme solution to each well (except for the "No Enzyme" controls).
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic deacetylation.[8]
-
Development: Add the Developer Solution to all wells. Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.[7][8]
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex 355 nm / Em 460 nm).[10]
Luminescence-Based HDAC Activity/Inhibition Assay
This protocol is based on the principles of the HDAC-Glo™ I/II Assay.[12][13]
Assay Principle: This homogeneous "add-mix-measure" assay utilizes an acetylated, cell-permeant luminogenic peptide substrate.[12] When deacetylated by an HDAC enzyme, the substrate can be cleaved by a developer reagent protease. This cleavage releases aminoluciferin, which is then consumed by a luciferase enzyme to produce a stable, persistent light signal ("glow" luminescence). The luminescent signal is directly proportional to HDAC activity.[12][13]
Materials:
-
This compound (or other test compounds) dissolved in DMSO.
-
HDAC-Glo™ I/II Reagent (contains acetylated luminogenic substrate, luciferase, and other components).
-
HDAC-Glo™ I/II Developer (contains a protease).
-
Recombinant human HDAC enzyme or cell lysate containing HDACs.
-
White, opaque 96- or 384-well microplates (to maximize light output).
-
Luminometer plate reader.
Experimental Protocol:
-
Compound Plating: As described in the fluorescence-based assay, plate serial dilutions of test compounds into the wells of a white, opaque microplate. Include appropriate vehicle and positive controls.
-
Enzyme/Substrate Mix: Prepare a reaction mix containing the HDAC enzyme and the HDAC-Glo™ I/II Reagent in an appropriate buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-45 minutes).[12]
-
Development and Signal Generation: Add the HDAC-Glo™ I/II Developer to all wells. This single addition contains the protease that initiates the light-producing reaction.
-
Signal Stabilization: Incubate for an additional 15-20 minutes at room temperature to allow the luminescent signal to stabilize. The signal is typically stable for several hours.[12]
-
Signal Detection: Measure the luminescence using a plate reader.
HTS Workflow Diagram
Caption: General workflow for a high-throughput screen for HDAC inhibitors.
Data Presentation and Analysis
Data from HTS assays should be carefully analyzed to identify "hits"—compounds that exhibit significant and dose-dependent inhibition of the target enzyme.
Primary Data Analysis:
-
Normalization: The raw data from the plate reader is normalized to percent inhibition using the control wells: % Inhibition = 100 x (1 - [(Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle - Signal_No_Enzyme)])
-
Quality Control: The quality and robustness of the assay are assessed using statistical parameters like the Z'-factor and Signal-to-Noise (S/N) ratio. A Z'-factor > 0.5 is generally considered excellent for HTS.
Dose-Response and IC50 Determination: For compounds identified as hits in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Table: Below is a table summarizing hypothetical IC50 values for this compound and known control inhibitors against different HDAC isoforms. This format allows for clear comparison of potency and selectivity.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| 3-Amino-N-hydroxypropanamide HCl | 150 | 185 | 250 | 95 |
| Trichostatin A (Control) | 1.5 | 2.0 | 3.5 | 10.0 |
| SAHA (Vorinostat) (Control) | 2.5 | 3.0 | 5.0 | 15.0 |
| Ricolinostat (ACY-1215) (HDAC6-selective) | >5000 | >5000 | >5000 | 5.0 |
Note: The IC50 values presented for this compound are purely illustrative for data presentation purposes and are not derived from experimental results.
Conclusion
This compound represents a promising scaffold for the discovery of novel HDAC inhibitors. The detailed protocols and workflows provided herein offer a robust framework for its evaluation in high-throughput screening campaigns. By employing either fluorescence or luminescence-based assays, researchers can efficiently screen and identify potent inhibitors, characterize their dose-response relationships, and assess their selectivity against various HDAC isoforms, paving the way for further lead optimization and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies [mdpi.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
3-Amino-N-hydroxypropanamide hydrochloride solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of 3-Amino-N-hydroxypropanamide hydrochloride (CAS: 88872-31-5). Due to the limited availability of specific experimental data for this compound, this guide incorporates general principles from related chemical structures, such as β-alanine derivatives and hydroxamic acids, to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound, also known as β-alanine hydroxamate hydrochloride, is a derivative of the non-proteinogenic amino acid β-alanine.[1] The presence of a hydroxamate functional group suggests its potential as a metal ion chelator.[1] As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[1]
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound at 2-8°C.[2] For stock solutions, storage at -20°C or -80°C may be advisable to prolong stability, a common practice for similar compounds.[3]
Q3: In which solvents is this compound likely to be soluble?
A3: As a hydrochloride salt of a small polar molecule containing amino and hydroxamate groups, it is expected to be highly soluble in water.[1][4] Its solubility in organic solvents is likely to be lower, particularly in non-polar solvents.[4] For compounds with similar structures, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3]
Q4: What are the potential stability issues with this compound?
A4: The primary stability concerns for this compound in solution are likely related to the hydrolysis of the hydroxamic acid and amide functionalities. Hydroxamic acids are generally weak acids and can be unstable under certain conditions.[5] The stability can be influenced by pH, temperature, and the presence of metal ions. Degradation pathways for similar compounds can include hydrolysis, hydroxylation, and decarboxylation.[6]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in water. | Insufficient solvent volume or low temperature. | - Increase the solvent volume.- Gently warm the solution (e.g., to 37°C).[3]- Use sonication to aid dissolution.[3] |
| Precipitation occurs after cooling a warmed solution. | The compound has limited solubility at lower temperatures. | - Prepare a more dilute solution.- Maintain the solution at the temperature required for solubility if the experimental protocol allows.- Consider using a co-solvent if compatible with your experiment. |
| Incomplete dissolution in organic solvents. | The compound has low solubility in non-polar organic solvents. | - Use a more polar organic solvent (e.g., methanol, ethanol, DMSO).- Prepare a stock solution in a minimal amount of a compatible polar solvent before diluting into the less polar medium. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of activity or degradation of the compound in aqueous solution over time. | Hydrolysis of the hydroxamic acid or amide group. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]- Maintain the pH of the solution within a stable range (near neutral, unless otherwise required). Hydroxamic acid stability is pH-dependent.[5] |
| Discoloration of the solution. | Chelation of trace metal ions from the solvent or container. | - Use high-purity, metal-free water and reagents.- Prepare solutions in metal-free containers (e.g., plastic instead of glass where appropriate). |
| Inconsistent experimental results. | Degradation due to exposure to light or high temperatures. | - Protect solutions from light by using amber vials or wrapping containers in foil.- Avoid prolonged exposure to elevated temperatures unless required by the experimental protocol. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Dissolution: Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the solid.
-
Mixing: Gently vortex or stir the mixture.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, warm the solution to approximately 37°C in a water bath and/or place it in an ultrasonic bath for short intervals.[3]
-
Final Volume: Once fully dissolved, add water to reach the final desired concentration.
-
Storage: If not for immediate use, filter-sterilize the solution (if required for the application), aliquot into sterile, light-protected tubes, and store at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Solution Stability
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial concentration and purity.
-
Incubation: Store aliquots of the solution under various conditions to be tested (e.g., different temperatures, pH values, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition and analyze it using the same analytical method.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the initial (T=0) measurement to determine the rate and extent of degradation.
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chiralen.com [chiralen.com]
- 3. glpbio.com [glpbio.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting 3-Amino-N-hydroxypropanamide hydrochloride experiments
Welcome to the technical support center for 3-Amino-N-hydroxypropanamide hydrochloride. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly dissolve this compound for my experiments?
A1: this compound is a salt and is generally expected to be soluble in aqueous buffers. However, solubility can be affected by pH and buffer composition. For optimal dissolution, start with a small amount of powder in your desired aqueous buffer and vortex. If you encounter solubility issues, sonication may help. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The hydrochloride salt form can make the solution slightly acidic, which might influence your experimental system.[1]
Q2: What is the stability of this compound in solution?
A2: The stability of this compound in solution has not been extensively characterized in publicly available literature. As a general precaution for hydroxamate-containing compounds, it is advisable to prepare solutions fresh before use and store them on ice for the duration of the experiment.[2] Avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the compound as a dry powder at the recommended temperature, typically -20°C.
Q3: I am not observing the expected biological activity. What could be the reason?
A3: There could be several reasons for a lack of biological activity. First, confirm the purity and integrity of your compound. Degradation during storage or in solution could be a factor. Second, the compound's mechanism of action may not be relevant to your experimental system. Based on its structure, this compound is hypothesized to act as a metalloenzyme inhibitor, so its activity will be most apparent in systems containing such enzymes.[3][4] Also, consider the possibility that the compound is a Pan-Assay Interference Compound (PAINS), which can lead to false-positive or misleading results in certain assay formats.[5]
Q4: Can I use the free base form of 3-amino-N-hydroxypropanamide in my experiments?
A4: Yes, it is possible to convert the hydrochloride salt to the free base. This can be achieved by neutralizing the hydrochloride with a suitable base.[6] However, keep in mind that the solubility and stability of the free base may differ from the hydrochloride salt. The choice between the salt and the free base will depend on the specific requirements of your experiment, such as the desired pH and the solvent system used.
Troubleshooting Guides
Inconsistent Experimental Results
Q5: My results with this compound are not reproducible. What are the common causes of this variability?
A5: Inconsistent results can stem from several factors. Here is a checklist to help you troubleshoot:
-
Solution Preparation: Are you preparing fresh solutions for each experiment? The compound may be degrading in solution over time.
-
pH of the Solution: The hydrochloride salt can lower the pH of your solution. Ensure the final pH of your experimental medium is consistent across all experiments.
-
Compound Purity: Verify the purity of your compound stock. Impurities can lead to variable results.
-
Experimental Conditions: Small variations in incubation time, temperature, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your protocol.
Solubility Issues
Q6: I am having trouble dissolving this compound in my buffer. What can I do?
A6: If you are facing solubility challenges, consider the following options:
-
Adjusting the pH: The solubility of amino acid derivatives can be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.
-
Using a Different Buffer System: Some buffer components can interact with the compound and affect its solubility. Experiment with different buffer systems to find one that is compatible.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Co-solvents: In some cases, a small percentage of a co-solvent like DMSO or ethanol may be used, but be sure to check its compatibility with your experimental system.
The following table summarizes the solubility of related amino acid derivatives in different aqueous solutions, which may provide some guidance.[7][8]
| Amino Acid Derivative | Solvent System | Relative Solubility Increase |
| Glycine | 2 mol/kg MgCl2 | ~1.6 fold |
| L-Aspartic Acid | 2 mol/kg CaCl2 | Higher than Glycine |
| L-Leucine | 2 mol/kg Ca(NO3)2 | Lower than L-Aspartic Acid |
Unexpected Results in Enzyme Assays
Q7: I am using this compound as a potential enzyme inhibitor, but I am seeing an increase in enzyme activity. What could explain this?
A7: An apparent increase in enzyme activity is an unusual but not impossible result. Here are a few potential explanations:
-
Assay Interference: The compound might be interfering with your detection method. For example, it could have fluorescent properties that overlap with your assay's reporter molecule. Run a control with the compound and the detection reagents in the absence of the enzyme.
-
Allosteric Activation: While hypothesized to be an inhibitor, it's possible the compound is binding to an allosteric site on the enzyme and causing a conformational change that increases its activity.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that can interfere with assay results in a non-specific manner.
Experimental Protocols
Protocol: Metalloenzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory potential of this compound against a model metalloenzyme.
1. Materials and Reagents:
-
Purified metalloenzyme
-
Substrate for the enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
-
96-well plates
2. Experimental Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in the assay buffer. Prepare serial dilutions to test a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the desired temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Collection: Measure the product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9][10]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Hypothetical Signaling Pathway
Inhibition of a Zinc-Containing Metalloenzyme
The hydroxamate group of 3-Amino-N-hydroxypropanamide is a known zinc-binding group.[3][4] Therefore, a plausible mechanism of action is the inhibition of a metalloenzyme by chelating the zinc ion in its active site. This prevents the substrate from binding and catalysis from occurring.
References
- 1. reddit.com [reddit.com]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of hydroxamate inhibition of metalloproteases: carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Optimizing 3-Amino-N-hydroxypropanamide hydrochloride Concentration In Vitro
Disclaimer: Specific experimental data for 3-Amino-N-hydroxypropanamide hydrochloride is limited in publicly available literature. This guide is based on the general characteristics of hydroxamic acid-containing compounds, which are typically histone deacetylase (HDAC) inhibitors. The provided protocols and concentration ranges are intended as a starting point for your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its chemical structure, particularly the hydroxamic acid moiety, this compound is predicted to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from histones. This leads to an accumulation of acetylated histones, altering chromatin structure and affecting gene expression. This can result in cellular responses such as cell cycle arrest, apoptosis, and differentiation in cancer cells.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For novel HDAC inhibitors, a broad concentration range should be tested initially. A common starting point for in vitro cell-based assays is from 1 nM to 100 µM. More potent HDAC inhibitors show effects in the nanomolar range, while others may require micromolar concentrations to observe a significant response.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q3: What are common incubation times for treatment with this compound?
A3: Incubation times can vary significantly depending on the assay. For assessing early biochemical effects like changes in histone acetylation, a shorter incubation of 4 to 24 hours may be sufficient.[3] For assays measuring downstream cellular effects like cell viability or apoptosis, longer incubation times of 24 to 72 hours are typically used.[1]
Q4: How should I prepare and store this compound?
A4: The compound should be stored at 2-8°C as recommended.[4] For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: I am not observing any significant effect on my cells.
-
Possible Cause 1: Concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, extending into the higher micromolar range. It is recommended to perform a logarithmic dilution series.
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: Extend the incubation period. Some cellular effects, like significant changes in cell viability, may only become apparent after 48 or 72 hours of continuous exposure.[1]
-
-
Possible Cause 3: The chosen cell line is resistant.
-
Solution: Try a different cell line. The sensitivity to HDAC inhibitors can vary greatly between cell lines.[3] Consider using a cell line known to be sensitive to other HDAC inhibitors as a positive control.
-
-
Possible Cause 4: Compound degradation.
-
Solution: Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: I am observing high levels of cell death even at very low concentrations.
-
Possible Cause 1: Concentration is too high.
-
Solution: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar).
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below toxic levels (typically <0.1%). Run a vehicle control (medium with the same amount of solvent but without the compound) to assess solvent toxicity.
-
-
Possible Cause 3: The cell line is highly sensitive.
-
Solution: This may be the expected result for this particular cell line. Proceed with the determined IC50 value and characterize the observed cell death mechanism (e.g., apoptosis, necrosis).
-
Issue 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Use cells within a consistent and low passage number range. Ensure cell seeding density is uniform across all wells and experiments. Monitor and control incubator conditions (CO2, temperature, humidity) closely.
-
-
Possible Cause 2: Variability in compound preparation.
-
Solution: Prepare a large batch of concentrated stock solution and aliquot it for single use to ensure consistency across multiple experiments. Always vortex dilutions thoroughly before adding them to the cell cultures.
-
-
Possible Cause 3: Assay variability.
-
Solution: Ensure all incubation times and procedural steps in your assay are consistent. Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Data Presentation
Table 1: Typical IC50 Values for Hydroxamic Acid-Based HDAC Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Vorinostat (SAHA) | HCT116 (Colon Cancer) | 63.5[1] |
| Panobinostat | Multiple Myeloma | 10-30 |
| Belinostat | Ovarian Cancer | 200-400 |
| Pracinostat | AML | 50-150 |
Note: This table provides example data for other HDAC inhibitors to give a general sense of expected potency and is not specific to this compound.
Table 2: Example Template for a Dose-Response Experiment
| Concentration (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability | Std. Deviation |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 0 |
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot for Histone H3 Acetylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 or a loading control like GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated H3 signal to the total H3 or loading control signal to determine the fold change in acetylation.
Visualizations
Caption: Mechanism of HDAC Inhibition.
Caption: Workflow for In Vitro Concentration Optimization.
Caption: Troubleshooting Flowchart for In Vitro Experiments.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiralen.com [chiralen.com]
Technical Support Center: 3-Amino-N-hydroxypropanamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 3-Amino-N-hydroxypropanamide hydrochloride. The following resources include frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate accurate and effective research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary pharmacological target of this compound (also known as beta-alanine hydroxamic acid) is urease. It acts as a urease inhibitor by chelating the nickel ions within the enzyme's active site, thereby preventing the hydrolysis of urea.
Q2: What are the likely off-target effects of this compound?
A2: Due to the presence of a hydroxamic acid moiety, which is a known metal-binding group, this compound has the potential to interact with other metalloenzymes. These off-target enzymes include, but are not limited to, Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The extent of inhibition of these off-targets is dependent on the specific enzyme and the assay conditions.
Q3: Has there been any quantitative data published on the off-target effects of derivatives of this compound?
A3: Yes, a study on amide-linked derivatives of beta-alanine hydroxamic acid reported inhibitory activity against Histone Deacetylase 1 (HDAC1). The half-maximal inhibitory concentration (IC50) values for these derivatives against HDAC1 were in the micromolar range.[1]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound as determined by dose-response studies on your primary target, urease. Additionally, including appropriate controls, such as cell lines with known expression levels of potential off-target metalloenzymes, can help differentiate between on-target and off-target effects.
Q5: What are the key considerations when interpreting experimental data obtained using this compound?
A5: When interpreting your data, it is essential to consider the possibility of off-target effects, especially if you observe unexpected phenotypes. Cross-validation of your results with other urease inhibitors that have different chemical scaffolds can help confirm that the observed effects are due to urease inhibition. Furthermore, conducting counter-screening assays against a panel of relevant metalloenzymes can provide a more comprehensive understanding of the compound's selectivity profile.
Troubleshooting Guides
Problem: I am observing a cellular phenotype that is inconsistent with urease inhibition.
-
Question: Could this be an off-target effect?
-
Answer: Yes, it is possible. This compound can inhibit other metalloenzymes, which might lead to unexpected biological responses.
-
-
Question: How can I investigate if the observed phenotype is due to an off-target effect?
-
Answer:
-
Literature Review: Check for known off-target effects of hydroxamic acids on pathways relevant to your observed phenotype.
-
Secondary Assays: Use a secondary, structurally unrelated urease inhibitor to see if it recapitulates the same phenotype. If not, an off-target effect is more likely.
-
Direct Off-Target Activity Measurement: Perform enzymatic assays to measure the inhibitory activity of this compound against a panel of candidate off-target metalloenzymes (e.g., MMPs, HDACs).
-
-
Problem: My in-vitro urease inhibition assay is giving inconsistent results.
-
Question: What are the common causes of variability in urease inhibition assays?
-
Answer: Inconsistent results can arise from several factors, including:
-
Reagent Instability: Ensure the freshness and proper storage of all reagents, especially the urease enzyme and the substrate (urea).
-
pH Fluctuation: The activity of urease is highly pH-dependent. Ensure your buffer system is robust and the pH is consistent across all experiments.
-
Inhibitor Precipitation: At higher concentrations, the compound may precipitate out of solution. Visually inspect your assay wells and consider using a small amount of a co-solvent like DMSO if necessary (ensure to include a vehicle control).
-
-
-
Question: How can I improve the reproducibility of my assay?
-
Answer:
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment and use a consistent source of urease.
-
Optimize Assay Conditions: Perform optimization experiments for enzyme concentration, substrate concentration, and incubation time.
-
Include Proper Controls: Always include positive (a known urease inhibitor) and negative (vehicle) controls in your assay plate.
-
-
Data Presentation
Table 1: Reported Off-Target Activity of Beta-Alanine Hydroxamic Acid Derivatives
| Compound Class | Off-Target Enzyme | Reported IC50 (µM) | Reference |
| Amide-linked derivatives of beta-alanine hydroxamic acid | HDAC1 | 38 - 84 | [1] |
Note: This table summarizes available quantitative data. Researchers should perform their own assays to determine the specific activity of this compound against their panel of interest.
Experimental Protocols
1. Urease Inhibition Assay (Colorimetric)
This protocol is a common method for measuring the inhibition of urease activity.
-
Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. A pH indicator, such as phenol red, is used to monitor this change colorimetrically.
-
Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Phenol red solution (e.g., 0.02% in phosphate buffer)
-
This compound (test inhibitor)
-
Acetohydroxamic acid (positive control inhibitor)
-
DMSO (vehicle, if needed)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. If using DMSO, ensure the final concentration does not exceed 1% and is consistent across all wells.
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 25 µL of the serially diluted inhibitor or control solutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 150 µL of the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at 560 nm using a microplate reader. Take readings every 5 minutes for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
2. General Protocol for Assessing Off-Target Metalloenzyme Inhibition
This protocol provides a general workflow for testing the inhibitory activity of this compound against other metalloenzymes.
-
Principle: The activity of the specific metalloenzyme is measured in the presence and absence of the inhibitor using a substrate that produces a detectable signal (e.g., colorimetric, fluorescent).
-
Reagents:
-
Purified metalloenzyme of interest (e.g., a specific MMP or HDAC)
-
Specific substrate for the chosen enzyme
-
Assay buffer specific to the enzyme
-
This compound
-
A known inhibitor for the specific metalloenzyme (positive control)
-
-
Procedure:
-
Follow a validated assay protocol for the specific metalloenzyme you are testing.
-
Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate assay buffer.
-
Pre-incubate the enzyme with the inhibitors for a predetermined time.
-
Initiate the reaction by adding the specific substrate.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time.
-
Calculate the percent inhibition and determine the IC50 value for this compound against the off-target enzyme.
-
Visualizations
Caption: Mechanism of urease inhibition by this compound.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: 3-Amino-N-hydroxypropanamide Hydrochloride in Cell Culture
This technical support center provides guidance on the dissolution, use, and troubleshooting of 3-Amino-N-hydroxypropanamide hydrochloride for cell culture applications. As specific data for this compound is limited, this guide incorporates information from closely related compounds and the broader class of hydroxamic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound, also known as beta-alanine hydroxamic acid hydrochloride, is a small molecule of interest in biomedical research. Its structure, featuring a hydroxamic acid group, suggests it may function as a histone deacetylase (HDAC) inhibitor.[1][2] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This can result in the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[3][4] The hydroxamic acid moiety is known to chelate the zinc ion within the active site of HDAC enzymes, thereby inhibiting their activity.[3][5]
Q2: What is the best solvent to dissolve this compound for cell culture?
Q3: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. In general, for a related compound, 3-Amino-N-methylpropanamide hydrochloride, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[6] It is crucial to ensure the compound is fully dissolved before sterile filtering and adding to cell culture media.
Q4: How should I store the stock solution?
For a similar compound, 3-Amino-N-methylpropanamide hydrochloride, stock solutions are stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[6] One supplier of this compound recommends storage of the solid compound at 2-8°C.[7] To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in cell culture media?
The stability of hydroxamic acids in solution can be variable. It is generally recommended to prepare fresh dilutions of the compound in cell culture media for each experiment. The hydroxamate group can be susceptible to hydrolysis, and the stability may be influenced by the pH and composition of the media, as well as the presence of certain enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous solvent. | Low intrinsic solubility. | - Gently warm the solution to 37°C.- Use a sonicator bath for short periods.- If still insoluble, prepare a concentrated stock solution in DMSO. |
| Precipitate forms when adding stock solution to media. | The compound is not soluble at the final concentration in the aqueous cell culture media. | - Ensure the stock solution is added to the media slowly while vortexing or swirling.- Warm the final solution to 37°C to aid dissolution.- Reduce the final concentration of the compound in the media.- Increase the percentage of serum in the media if compatible with the experiment. |
| Loss of compound activity over time. | Instability of the hydroxamic acid group. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid prolonged storage of the compound in aqueous solutions or cell culture media. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | - Visually inspect the solution to ensure it is clear before each use.- Prepare a fresh stock solution. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides general guidance and data for a closely related compound.
| Parameter | This compound | 3-Amino-N-methylpropanamide hydrochloride (for comparison) |
| Molecular Formula | C₃H₈N₂O₂ · HCl | C₄H₁₀N₂O · HCl |
| Molecular Weight | 140.57 g/mol | 138.60 g/mol |
| Recommended Solvents | Water, PBS, DMSO (empirical testing recommended) | Data not available |
| Stock Solution Storage | Recommended: -20°C (short-term), -80°C (long-term) | -20°C for 1 month, -80°C for 6 months[6] |
| Solid Storage | 2-8°C[7] | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in PBS
-
Weigh out 1.406 mg of this compound.
-
Add 1 mL of sterile, cell culture-grade PBS to the vial.
-
Gently vortex the solution.
-
If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes.
-
If necessary, place the vial in a sonicator bath for 5 minutes.
-
Once the compound is completely dissolved and the solution is clear, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
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Weigh out 7.03 mg of this compound.
-
Add 1 mL of sterile, cell culture-grade DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution and store at -20°C or -80°C.
Note: When diluting a DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Visualizations
Caption: Proposed mechanism of action of 3-Amino-N-hydroxypropanamide as an HDAC inhibitor.
References
- 1. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 4. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. chiralen.com [chiralen.com]
Preventing degradation of 3-Amino-N-hydroxypropanamide hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Amino-N-hydroxypropanamide hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration can be an indicator of chemical degradation. This may be caused by several factors including exposure to light (photodegradation), elevated temperatures, inappropriate pH, or the presence of metal ion contaminants. It is recommended to prepare fresh solutions and store them under appropriate conditions.
Q2: What is the optimal pH range for storing solutions of this compound?
Q3: How should I store my stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Aliquoting the stock solution before freezing is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Mass spectrometry can help in the identification of the degradation products.
Q5: Could metal ions from my buffer or glassware be causing degradation?
A5: Yes, metal ions can catalyze the degradation of chemically sensitive compounds[2][3]. It is recommended to use high-purity water and reagents. If metal ion contamination is suspected, using a chelating agent like EDTA in your buffer system may help to sequester metal ions and improve stability. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity via HPLC before use. Optimize storage conditions (temperature, light protection, pH). |
| Precipitate Formation | Poor solubility at the storage temperature or pH. Change in the chemical nature of the compound due to degradation. | Ensure the compound is fully dissolved at the desired concentration. Check the pH of the solution. If a precipitate forms upon cooling, it may be necessary to prepare fresh solutions. |
| Unexpected pH Shift in Solution | Degradation of the compound leading to acidic or basic byproducts. | Use a suitable buffer system to maintain a constant pH. Monitor the pH of the solution over the course of the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to evaluate the stability of this compound under various conditions.
1. Materials:
- This compound
- High-purity water (e.g., Milli-Q or equivalent)
- Buffers of various pH (e.g., phosphate, citrate, Tris)
- HPLC or LC-MS system
- Calibrated pH meter
- Temperature-controlled incubator/oven
- Photostability chamber or light source
- Amber and clear glass vials
2. Solution Preparation:
- Prepare a stock solution of this compound in high-purity water at a known concentration.
- From the stock solution, prepare test solutions in different buffers (e.g., pH 4, 7, and 9) to assess pH stability.
- For thermal stability, use a buffered solution at the optimal pH (if known, otherwise use pH 7).
- For photostability, use a buffered solution at the optimal pH.
3. Stability Study Conditions:
- pH Stability: Store the solutions at different pH values at a constant temperature (e.g., room temperature or 40°C) and protected from light.
- Thermal Stability: Store the buffered solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
- Photostability: Expose the buffered solution in clear vials to a controlled light source, while keeping a control sample in an amber vial in the dark at the same temperature.
4. Sampling and Analysis:
- At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each test solution.
- Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
- Monitor for the appearance of any degradation products.
5. Data Analysis:
- Plot the percentage of the remaining compound against time for each condition.
- Determine the degradation rate constant and half-life under each condition.
Visualizations
References
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric study of the degradation of alpha-amino beta-lactam antibiotics catalysed by metal ions in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with 3-Amino-N-hydroxypropanamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-N-hydroxypropanamide hydrochloride and related hydroxamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the class of hydroxamic acids. The primary mechanism of action for many hydroxamic acids is the chelation of metal ions.[1][2] This property makes them potent inhibitors of metalloenzymes, particularly zinc-dependent enzymes like histone deacetylases (HDACs).[3][4][5] The hydroxamic acid moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.
Q2: What are the potential therapeutic applications of this compound?
While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural class (hydroxamic acids) is widely investigated for various therapeutic purposes. These include:
-
Cancer Therapy: As inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression.[3][4][6]
-
Antimicrobial Agents: By targeting metalloenzymes essential for microbial survival.[1]
-
Neurodegenerative Diseases: Due to the role of HDACs in neuronal function and dysfunction.[4]
-
Anti-inflammatory Agents: By modulating the expression of inflammatory genes.
Q3: Are there known stability issues with this compound?
Hydroxamic acids can be susceptible to degradation under certain conditions. It is crucial to handle and store the compound as recommended by the supplier, typically in a cool, dry place. In aqueous solutions, the stability can be pH-dependent. For long-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C.
Q4: What are the key safety concerns when working with hydroxamic acid derivatives?
A significant concern with hydroxamic acids is their potential for mutagenicity. This is thought to occur through a process called the Lossen rearrangement.[2][7] Additionally, some hydroxamic acids have been shown to be cytotoxic.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a laboratory setting.
Troubleshooting Guide
Unexpected Experimental Results
Problem 1: Higher than expected cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Off-target effects. Hydroxamic acids can chelate other biologically important metal ions, leading to general cytotoxicity.
-
Troubleshooting Tip: Perform a dose-response curve to determine the cytotoxic concentration range. Consider using a lower concentration of the compound or reducing the incubation time.
-
Possible Cause 2: Intrinsic cytotoxicity of the hydroxamic acid moiety. Some hydroxamic acids are inherently toxic to cells.[8]
-
Troubleshooting Tip: If the goal is to study a specific intracellular target, consider synthesizing a prodrug version of the compound to improve cell permeability and potentially reduce off-target cytotoxicity.[8] A common strategy is to cap the hydroxamic acid with a group that is cleaved off by intracellular enzymes.
Problem 2: No or low activity observed in an enzyme inhibition assay.
-
Possible Cause 1: Incorrect enzyme or substrate. Confirm that you are using the correct metalloenzyme and a suitable substrate for the assay.
-
Troubleshooting Tip: Run positive controls with known inhibitors of your target enzyme to validate the assay setup.
-
Possible Cause 2: Compound degradation. The compound may have degraded due to improper storage or handling.
-
Troubleshooting Tip: Use a fresh stock of the compound. Verify the integrity of the compound using analytical techniques like HPLC or mass spectrometry.
-
Possible Cause 3: Inappropriate buffer conditions. The chelating activity of hydroxamic acids can be influenced by pH and the presence of other metal ions in the buffer.
-
Troubleshooting Tip: Optimize the buffer composition. Ensure the pH is within the optimal range for both the enzyme and the inhibitor. Avoid buffers containing competing chelating agents like EDTA, unless it is part of the experimental design.
Problem 3: Inconsistent results between different experimental batches.
-
Possible Cause 1: Variability in compound purity. The purity of this compound may vary between batches.
-
Troubleshooting Tip: Purchase the compound from a reputable supplier and obtain a certificate of analysis for each new batch.
-
Possible Cause 2: Tautomerism and conformational states. Hydroxamic acids can exist in different tautomeric and conformational forms, which might have different biological activities.[9]
-
Troubleshooting Tip: While difficult to control, being aware of this possibility is important for data interpretation. Consistency in experimental conditions (solvent, temperature, pH) can help minimize variability.
Problem 4: Unexpected reaction with other components in the experimental system.
-
Possible Cause: N-alkyl hydroxamic acids have been reported to undergo unexpected activation in the presence of certain molecules like chlorinated quinones, leading to the formation of reactive radicals and DNA damage.[10][11]
-
Troubleshooting Tip: Carefully review all components of your experimental system. If unexpected side reactions are suspected, consider using simplified, cell-free systems to isolate the interaction between your compound and its target.
Data Presentation
Table 1: In-vitro HDAC1 Inhibitory Activity of Amide-Linked Derivatives of β-Alanine Hydroxamic Acid
| Compound | IC50 (µM) against HDAC1 |
| Derivative 2 | > 250 (only 40% inhibition at 250µM) |
| Derivative 3 | 84 |
| Derivative 4 | 55 |
| Derivative 5 | 38 |
| Derivative 6 | 46 |
| Derivative 7 | 62 |
Data adapted from a study on amide-linked derivatives of β-alanine hydroxamic acid.[3] Note that these are not values for this compound itself but for structurally related compounds.
Experimental Protocols
Hypothetical Protocol: In-vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general procedure for assessing the inhibitory activity of this compound against a recombinant human HDAC enzyme using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in HDAC assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their final working concentrations in cold HDAC assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted compound solutions to the wells of the 96-well plate. Include wells for a positive control (a known HDAC inhibitor) and a negative control (assay buffer with solvent).
-
Add 25 µL of the diluted enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Stop the reaction by adding 50 µL of the developer solution to each well. The developer solution will stop the HDAC reaction and cleave the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the compound relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of HDAC Inhibition by a Hydroxamic Acid.
Caption: Prodrug strategy for enhanced cellular uptake.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids [mdpi.com]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Series of Hydroxamic Acid-Based Microtubule Destabilizing Agents with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 10. Unexpected activation of N-alkyl hydroxamic acids to produce reactive N-centered free radicals and DNA damage by carcinogenic chlorinated quinones under normal physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the efficacy of 3-Amino-N-hydroxypropanamide hydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Amino-N-hydroxypropanamide hydrochloride in various assays.
Introduction
This compound, also known as β-alanine hydroxamic acid hydrochloride, is a small molecule belonging to the hydroxamic acid class of compounds. Due to the presence of the hydroxamate functional group (-CONHOH), it acts as a metal chelator, which is the primary mechanism behind its biological activity. This property makes it an inhibitor of various metalloenzymes, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2][3] Proper handling and optimization are crucial for obtaining reliable and reproducible results in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action is the chelation of metal ions, typically Zn(II), within the active site of metalloenzymes.[1][2][3] This chelation disrupts the enzyme's catalytic activity, leading to inhibition. This makes it a potent inhibitor of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Q2: What are the common applications of this compound in assays?
A2: It is commonly used in:
-
Enzyme inhibition assays: Particularly for determining the inhibitory activity against class I, II, and IV HDACs.[4][5]
-
Cell-based assays: To study the effects of HDAC inhibition on cell proliferation, apoptosis, and gene expression.[4][6]
-
Drug discovery screening: As a reference compound or a starting point for the development of more potent and selective enzyme inhibitors.
Q3: How should this compound be stored?
A3: It should be stored as a solid at 2-8°C.[7] Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of hydroxamic acids in solution can be pH-dependent, with hydrolysis occurring more readily under acidic or basic conditions.[2][8]
Q4: What is the recommended solvent for dissolving this compound?
A4: The hydrochloride salt is generally soluble in aqueous buffers. For cell-based assays, sterile phosphate-buffered saline (PBS) or cell culture medium can be used. For biochemical assays, the buffer system should be chosen based on the specific requirements of the enzyme.
Troubleshooting Guides
Issue 1: Lower than Expected Inhibitory Potency (High IC50 Value)
This is a common issue that can arise from several factors related to the compound, the assay conditions, or the target enzyme.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the purity of the compound if it has been stored for an extended period. Hydroxamic acids can be susceptible to hydrolysis.[2][8] |
| Incorrect pH of Assay Buffer | The inhibitory activity of hydroxamates can be pH-dependent. Ensure the assay buffer pH is optimal for both the enzyme activity and the inhibitory action of the compound. The pKa of hydroxamic acids is typically around 9.[2] |
| Presence of Competing Chelating Agents | Avoid high concentrations of other metal chelators (e.g., EDTA) in the assay buffer, as they may interfere with the compound's ability to bind to the enzyme's metal cofactor. |
| Enzyme Concentration Too High | In competitive inhibition assays, a high enzyme concentration can lead to an artificially high IC50 value. Optimize the enzyme concentration to be in the linear range of the assay. |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Ensure the substrate concentration is appropriate for the assay (typically at or below the Km value). |
Issue 2: High Variability Between Replicates or Experiments
Inconsistent results can undermine the reliability of your findings. The following steps can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the solvent before adding it to the assay. Gentle warming or vortexing may be necessary. |
| Precipitation of Compound | Observe for any precipitation when the compound is added to the assay buffer. If precipitation occurs, consider adjusting the buffer composition or the final concentration of the compound. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to add reagents to all wells simultaneously to ensure consistent incubation times. |
Issue 3: Off-Target Effects in Cell-Based Assays
While this compound is an HDAC inhibitor, its metal-chelating properties can lead to the inhibition of other metalloenzymes, causing off-target effects.
| Potential Cause | Recommended Solution |
| Inhibition of other Metalloenzymes | Be aware that other zinc-containing enzymes (e.g., some MMPs) may be inhibited.[1][3] Use more specific inhibitors as controls if available. Consider profiling the compound against a panel of metalloenzymes. |
| Cytotoxicity | High concentrations of the compound may induce cytotoxicity unrelated to its intended target. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or LDH assay) and perform experiments at non-toxic concentrations. |
| Alteration of Metal Ion Homeostasis | The chelation of intracellular metal ions could disrupt cellular processes. This is an inherent property of the compound class and should be considered when interpreting results. |
Experimental Protocols
General Protocol for an In Vitro HDAC Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular HDAC isoform and substrate used.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
Prepare the HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (solvent only).
-
Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at the optimal temperature for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution (as per the assay kit instructions).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Caption: Simplified signaling pathway of HDAC inhibition.
Caption: Logical troubleshooting flow for low inhibitory potency.
References
- 1. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecificity of amino acid hydroxamate inhibition of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
3-Amino-N-hydroxypropanamide hydrochloride cytotoxicity in normal cells
Disclaimer: Publicly available data on the specific cytotoxicity of 3-Amino-N-hydroxypropanamide hydrochloride in normal, non-cancerous cell lines is limited. This guide provides general protocols and troubleshooting advice for researchers to establish the cytotoxic profile of this and other novel compounds in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the first step before handling this compound in the lab?
A1: Before beginning any experiment, it is crucial to obtain and thoroughly review the Safety Data Sheet (SDS) from your chemical supplier. The SDS contains vital information regarding safe handling, personal protective equipment (PPE), storage, and disposal. For instance, some suppliers indicate that similar compounds may cause skin and eye irritation.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound should be determined from the supplier's documentation or through small-scale empirical testing. For hydrochloride salts, sterile water or a buffered solution like PBS are common starting points for creating a high-concentration stock solution. It is recommended to filter-sterilize the final stock solution using a 0.22 µm syringe filter before adding it to cell cultures.
Q3: What normal cell lines are recommended for initial cytotoxicity screening?
A3: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, commonly used and well-characterized normal cell lines include:
-
HEK293 (Human Embryonic Kidney cells): Easy to culture and transfect, but are of transformed origin.
-
MRC-5 (Human Fetal Lung Fibroblasts): A normal diploid cell line.
-
HaCaT (Human Keratinocytes): A spontaneously immortalized, non-tumorigenic cell line.
Using multiple cell lines from different tissues can provide a more comprehensive toxicity profile.
Q4: Which assay should I use to measure cytotoxicity?
A4: Several assays can be used to assess cell viability.[1][2][3] The choice often depends on the mechanism of cell death and available laboratory equipment. A common and cost-effective starting point is the MTT assay , which measures metabolic activity.[4] Other options include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.[3]
-
Real-Time Glo™ MT Cell Viability Assay: A luciferase-based assay that measures ATP levels as an indicator of viability.
Q5: How do I determine the appropriate concentration range for my first experiment?
A5: For a compound with unknown cytotoxicity, a broad concentration range is recommended for the initial screening. A common approach is to use a semi-logarithmic dilution series, for example: 0.1 µM, 1 µM, 10 µM, 100 µM, and 1000 µM. Results from this initial screen will help you to define a narrower, more focused range for determining the IC50 value (the concentration at which 50% of cells are non-viable).
Troubleshooting Guide for Cytotoxicity Assays (MTT Assay Example)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during compound addition or reagent steps; Edge effects in the 96-well plate.[5] | Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and be consistent with technique. To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[5] |
| High background in "no cell" control wells | Contamination of the culture medium or reagents; The test compound interferes with the MTT reagent.[6] | Use fresh, sterile medium and reagents. Run a control with the compound in medium without cells to check for direct reduction of MTT by the compound.[6] |
| Absorbance readings are too low | Cell seeding density is too low; Incubation time is too short; The compound has precipitated out of solution. | Optimize cell seeding number to ensure absorbance values for untreated cells are in the linear range of the assay (typically 0.75-1.25).[7] Increase incubation time with the compound or the MTT reagent. Visually inspect the wells for any precipitate after adding the compound. |
| Incomplete solubilization of formazan crystals | Insufficient volume of solubilization solution (e.g., DMSO); Inadequate mixing.[6] | Ensure the formazan crystals are fully dissolved by adding a sufficient volume of the solvent and mixing thoroughly by gentle pipetting or using a plate shaker.[6] |
Data Presentation Template
As specific quantitative data for this compound is not available in the cited literature, researchers should use the following template to record their empirically determined IC50 values.
| Cell Line | Description | Incubation Time (hours) | IC50 (µM) | Selectivity Index (if applicable) |
| e.g., HEK293 | Human Embryonic Kidney | 24 | Enter your data | IC50 (Normal Cell) / IC50 (Cancer Cell) |
| e.g., MRC-5 | Human Fetal Lung Fibroblast | 48 | Enter your data | Enter your data |
| e.g., HaCaT | Human Keratinocyte | 72 | Enter your data | Enter your data |
Experimental Protocols
Protocol: Determining IC50 using the MTT Assay
This protocol provides a general framework for assessing cell viability.[4]
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in fresh culture medium to the optimal seeding density (determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include "untreated" control wells (medium only) and "blank" wells (medium without cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on a plate shaker until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining cytotoxicity using an MTT assay.
Caption: Hypothetical apoptotic signaling pathways for investigation.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. kosheeka.com [kosheeka.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Overcoming Resistance to 3-Amino-N-hydroxypropanamide hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-Amino-N-hydroxypropanamide hydrochloride, a histone deacetylase (HDAC) inhibitor, in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound is also known as beta-alanine hydroxamic acid. Due to the limited specific research on resistance to this particular compound, much of the information provided is extrapolated from studies on other pan-HDAC inhibitors with a similar hydroxamic acid chemical structure, such as vorinostat and panobinostat. This will be explicitly noted where applicable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound as an anti-cancer agent?
A1: As a histone deacetylase (HDAC) inhibitor, this compound is believed to exert its anti-cancer effects by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells is thought to be the primary anti-tumor mechanism.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to HDAC inhibitors, including those with a hydroxamic acid structure, can arise from several molecular mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 can counteract the pro-apoptotic signals induced by HDAC inhibition.[1][5][6]
-
Alterations in HDAC Expression: Changes in the expression levels of HDAC enzymes themselves, for instance, decreased expression of a target HDAC or compensatory upregulation of other HDACs, can contribute to resistance.[5][7]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pro-survival pathways, such as the NF-κB and STAT signaling cascades, can promote cell survival and override the cytotoxic effects of the drug.[8]
-
Increased Antioxidant Capacity: Elevated levels of antioxidants, such as thioredoxin, can mitigate the oxidative stress induced by some HDAC inhibitors, thereby reducing their apoptotic effects.[1][6]
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
A3: To investigate the specific resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:
-
Western Blotting: To assess the protein levels of ABC transporters, anti-apoptotic proteins (Bcl-2 family), and components of pro-survival signaling pathways (e.g., phospho-NF-κB, phospho-STAT3).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the genes encoding the proteins mentioned above.
-
Flow Cytometry: To quantify drug efflux using fluorescent substrates of ABC transporters (e.g., rhodamine 123) or to analyze the cell cycle and apoptosis.
-
Co-Immunoprecipitation: To investigate changes in protein-protein interactions that may contribute to the activation of pro-survival pathways.
Troubleshooting Guides
Problem 1: Decreased Apoptosis Induction by this compound
| Possible Cause | Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | 1. Western Blot Analysis: Probe cell lysates from sensitive and resistant cells for Bcl-2, Bcl-xL, and Mcl-1. An increase in these proteins in resistant cells suggests this mechanism. 2. Combination Therapy: Treat resistant cells with a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax). A synergistic effect would support this hypothesis. |
| Activation of pro-survival signaling (e.g., NF-κB, STAT3). | 1. Western Blot Analysis: Analyze lysates for phosphorylated (active) forms of NF-κB p65 and STAT3. Increased phosphorylation in resistant cells indicates pathway activation. 2. Inhibitor Studies: Treat resistant cells with specific inhibitors of the NF-κB or STAT3 pathways in combination with this compound to see if sensitivity is restored. |
| Reduced expression of pro-apoptotic proteins (e.g., Bax, Bak). | 1. Western Blot Analysis: Assess the levels of Bax and Bak in sensitive versus resistant cells. A decrease in these proteins in resistant cells could be a contributing factor. |
Problem 2: Reduced Intracellular Accumulation of the Drug
| Possible Cause | Troubleshooting Steps |
| Increased expression of drug efflux pumps (e.g., P-glycoprotein). | 1. Western Blot or qRT-PCR: Compare the expression of ABCB1 (P-glycoprotein) in sensitive and resistant cells. 2. Drug Efflux Assay: Use a fluorescent substrate of P-glycoprotein, such as rhodamine 123, in a flow cytometry-based assay. Resistant cells will show lower fluorescence due to increased efflux. 3. Combination with Efflux Pump Inhibitors: Co-treat resistant cells with this compound and a P-glycoprotein inhibitor (e.g., verapamil or tariquidar) to see if sensitivity is restored. |
Data Presentation
The following tables summarize quantitative data from studies on hydroxamic acid-based HDAC inhibitors, which can serve as a reference for expected experimental outcomes.
Table 1: IC50 Values of Hydroxamic Acid HDAC Inhibitors in Sensitive vs. Resistant Cell Lines (Hypothetical Data Based on Published Studies)
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| HCT116 (Colon) | Vorinostat | 0.5 µM | 4.0 µM | 8-fold | [6] |
| A549 (Lung) | Vorinostat | 1.0 µM | 8.0 µM | 8-fold | [6] |
| HH (CTCL) | Vorinostat | 0.2 µM | 1.0 µM | 5-fold | [8] |
| MM.1S (Myeloma) | Panobinostat | 10 nM | 50 nM | 5-fold | [7] |
Table 2: Combination Effects of Hydroxamic Acid HDAC Inhibitors with Other Agents (Hypothetical Data Based on Published Studies)
| Cancer Type | HDAC Inhibitor | Combination Agent | Effect | Reference |
| Lung Cancer | Belinostat | Cisplatin | Synergistic cytotoxicity | [9] |
| Glioma | Panobinostat | Marizomib (Proteasome Inhibitor) | Synergistic therapeutic activity | [10][11] |
| Lymphoma | Panobinostat | Bortezomib (Proteasome Inhibitor) | Synergistic activity | [12] |
| Breast Cancer | Vorinostat | Doxorubicin | Increased sensitivity | [13][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the protein of interest and its potential interacting partners.
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for testing combination therapies to overcome resistance.
Caption: Signaling pathways affected by this compound.
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Reversal of platinum drug resistance by the histone deacetylase inhibitor belinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting mitochondrial energetics reverses panobinostat- and marizomib-induced resistance in pediatric and adult high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting mitochondrial energetics reverses panobinostat‐ and marizomib‐induced resistance in pediatric and adult high‐grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]
Validation & Comparative
A Head-to-Head Comparison: 3-Amino-N-hydroxypropanamide hydrochloride vs. SAHA (Vorinostat) for Histone Deacetylase Inhibition
For researchers and drug development professionals, the landscape of epigenetic modulators is both vast and intricate. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, with Vorinostat (SAHA) being a notable FDA-approved example. This guide provides an objective, data-driven comparison of the well-characterized pan-HDAC inhibitor, SAHA, with the less-studied compound, 3-Amino-N-hydroxypropanamide hydrochloride.
This comparison reveals a significant disparity in the available data and reported efficacy. While SAHA (Vorninostat) is a potent, nanomolar inhibitor of multiple HDAC isoforms with extensive preclinical and clinical data, this compound, also known as beta-alaninehydroxamic acid, has demonstrated considerably weaker activity in the published literature.
Chemical Structures
A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures. Both molecules possess a hydroxamic acid group, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.
SAHA (Vorinostat) is characterized by a larger, more complex structure featuring a phenyl-capped linker. This structure allows for more extensive interactions within the HDAC active site.
This compound is a smaller molecule with a simpler aliphatic chain.
Mechanism of Action: Targeting Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In various cancers, HDACs are often overexpressed or misregulated, contributing to the silencing of tumor suppressor genes.
HDAC inhibitors, such as SAHA, block the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-activation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
A Comparative Analysis of 3-Amino-N-hydroxypropanamide Hydrochloride and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor 3-Amino-N-hydroxypropanamide hydrochloride with other established HDAC inhibitors. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide will focus on the performance of structurally related N-hydroxypropanamide derivatives and other simple hydroxamate inhibitors, benchmarked against well-characterized pan-HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various HDAC inhibitors against total HDACs (from HeLa nuclear extract) and specific HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Total HDACs (HeLa Nuclear Extract)
| Compound | Chemical Class | IC50 (µM) | Reference |
| Vorinostat (SAHA) | Hydroxamic Acid | ~0.06 - 0.15 | [1][2] |
| Trichostatin A (TSA) | Hydroxamic Acid | ~0.01 - 0.07 | [1] |
| (E)-3-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypropanamide | N-hydroxypropanamide Derivative | Not explicitly stated for HeLa extract, but active in the nanomolar range against purified HDACs.[1] | [1] |
Table 2: Isoform Selectivity Profile of Selected HDAC Inhibitors (IC50 in nM)
| Compound | HDAC1 | HDAC3 | HDAC6 | HDAC8 | Reference |
| Vorinostat (SAHA) | ~20 - 195 | ~25 - 181 | ~10 - 105 | ~100 - 310 | [2] |
| Trichostatin A (TSA) | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | [1] |
| (E)-3-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypropanamide | 593 | 43 | 406 | >10000 | [1] |
| Compound 6b (SAHA analog) | - | - | - | - | [2] |
| IC50 (HeLa Extract) | 0.16 µM | [2] | |||
| Compound 76j (Thienopyrimidine hydroxamic acid) | 29.81 | 24.71 | 21.29 | - | [2] |
Note: Data for this compound is not available in the reviewed literature. The data for the N-hydroxypropanamide derivative suggests that this chemical scaffold can yield potent and selective HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for HDAC inhibition assays.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
-
Reagents and Materials:
-
Purified recombinant human HDAC isoform (e.g., HDAC1, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound, and the purified HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
-
Cell-Based HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within living cells.
-
Reagents and Materials:
-
Human cell line (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
Cell-permeable fluorogenic HDAC substrate.
-
Lysis buffer containing a developer enzyme.
-
Test compound.
-
96-well clear or white microplates.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Add the cell-permeable HDAC substrate to the cells and incubate for a period to allow for deacetylation by intracellular HDACs.
-
Lyse the cells by adding the lysis/developer buffer. The developer will act on the deacetylated substrate to produce a luminescent or fluorescent signal.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value as described in the in vitro assay protocol.[4]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways influenced by HDAC inhibitors and a typical experimental workflow.
References
- 1. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Beta-Alanine Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of various beta-alanine hydroxamic acid derivatives based on their performance as histone deacetylase (HDAC) inhibitors. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1] Hydroxamic acid derivatives are a well-established class of HDAC inhibitors, characterized by a zinc-binding group that chelates the zinc ion in the active site of the enzyme.[1] Beta-alanine, a naturally occurring beta-amino acid, has been incorporated into the linker region of some hydroxamic acid-based HDAC inhibitors to modulate their physicochemical properties and biological activity.[2][3] This guide focuses on the comparative analysis of beta-alanine hydroxamic acid derivatives, evaluating their inhibitory potency against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activity of a series of amide-linked beta-alanine hydroxamic acid derivatives against HDAC1 and their anti-proliferative activity in the BE(2)-C neuroblastoma cell line.[2] For comparative context, data for other hydroxamic acid derivatives against multiple HDAC isoforms are also included.
Table 1: In Vitro Inhibitory Activity of Amide-Linked Beta-Alanine Hydroxamic Acid Derivatives against HDAC1 [2]
| Compound | Structure / R-Group | IC50 (µM) for HDAC1 |
| Derivative 2 | 4-(dimethylamino)phenyl | > 250 (40% inhibition at 250 µM) |
| Derivative 3 | Phenyl | 84 |
| Derivative 4 | 4-methoxyphenyl | 65 |
| Derivative 5 | 4-(dimethylamino)phenyl (different linker) | 38 |
| Derivative 6 | Naphthalen-1-yl | 55 |
| Derivative 7 | Pyridin-4-yl | 49 |
| TSA (Control) | Trichostatin A | 0.012 |
Table 2: Anti-proliferative Activity of Amide-Linked Beta-Alanine Hydroxamic Acid Derivatives in BE(2)-C Neuroblastoma Cells [2]
| Compound | % Inhibition at 50 µM |
| Derivative 2 | 57.0 |
| Derivative 3 | 88.6 |
| Derivative 4 | 84.5 |
| Derivative 5 | 77.0 |
| Derivative 6 | 84.7 |
| Derivative 7 | 81.3 |
Table 3: Comparative Inhibitory Activity of Other Hydroxamic Acid Derivatives Against Multiple HDAC Isoforms
| Compound | IC50 (µM) for HDAC1 | IC50 (nM) for HDAC6 | IC50 (µM) for HDAC8 | Reference |
| YSL-109 | 259.439 | 0.537 | 2.24 | [1] |
| Compound | IC50 (µM) for HDAC4 | IC50 (µM) for HDAC8 | Reference |
| Compound 29 | 16.6 | 1.2 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of HDAC inhibition and a typical workflow for the evaluation of beta-alanine hydroxamic acid derivatives.
Caption: General signaling pathway of HDAC inhibition.
References
- 1. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
A Comparative Guide to Histone Deacetylase Inhibitors in Cancer Research: Evaluating Beta-Alanine Hydroxamic Acid Derivatives and Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of a class of emerging histone deacetylase (HDAC) inhibitors, specifically amide-based derivatives of β-alanine hydroxamic acid, against established HDAC inhibitors such as Trichostatin A, Vorinostat, and Panobinostat. While direct experimental data on the parent compound, 3-Amino-N-hydroxypropanamide hydrochloride (also known as beta-alaninehydroxamic acid), in cancer models is limited in publicly available literature, this guide focuses on its derivatives, placing them in the context of well-characterized alternatives to inform future research and drug development.
Executive Summary
Histone deacetylase inhibitors are a promising class of anti-cancer agents that function by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest, differentiation, and apoptosis. This guide examines the in vitro efficacy of amide-based derivatives of β-alanine hydroxamic acid against neuroblastoma cells and compares their performance with established pan-HDAC inhibitors, Trichostatin A, and other clinically relevant HDAC inhibitors like Vorinostat and Panobinostat. The data presented herein is compiled from various preclinical studies to provide a quantitative and methodological comparison.
Data Presentation: In Vitro Anti-Cancer Activity
The following table summarizes the in vitro anti-cancer activity of amide-based derivatives of β-alanine hydroxamic acid and comparator HDAC inhibitors. The data highlights the inhibitory concentration (IC50) against HDAC1 and the anti-proliferative effects on various cancer cell lines.
| Compound Class | Specific Compound/Derivative | Target/Assay | Cell Line | IC50 / Effect | Reference |
| Beta-Alanine Hydroxamic Acid Derivatives | Amide-linked derivatives (Compounds 3-7) | HDAC1 Inhibition | - | 38-84 µM | [1] |
| Amide-linked derivatives (Compounds 2-7) | Anti-proliferative Activity | BE(2)-C (Neuroblastoma) | 57.0% - 88.6% inhibition at 50 µM | [1] | |
| Comparator: Trichostatin A (TSA) | Trichostatin A | HDAC1 Inhibition | - | 12 nM | [1] |
| Trichostatin A | Anti-proliferative Activity | Eight Breast Carcinoma Cell Lines | Mean IC50: 124.4 nM | [2] | |
| Trichostatin A | HDAC Inhibition | Breast Cancer Cell Lines | Mean IC50: 2.4 nM | [2] | |
| Comparator: Vorinostat (SAHA) | Vorinostat | Anti-proliferative Activity | Hepatocellular Carcinoma Cell Lines (HepG2, SMMC7721, BEL7402) | Synergistic effect with oxaliplatin | [3] |
| Vorinostat | Radiosensitization | Melanoma (A375, MeWo), Lung Cancer (A549) | Significant reduction in clonogenic survival | [4] | |
| Comparator: Panobinostat (LBH589) | Panobinostat | HDAC Inhibition (Class I, II, IV) | - | IC50 <13.2 nM (most enzymes) | [5] |
| Panobinostat | Anti-proliferative Activity | Colon Cancer Cell Lines | IC50: 5.5–25.9 µmol/L | [5] | |
| Panobinostat | Cytotoxicity | Triple Negative Breast Cancer Cell Lines | Dose-dependent decrease in proliferation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
HDAC1 Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HDAC1.
-
Reagent Preparation :
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC1 Enzyme: Recombinant human HDAC1 diluted in Assay Buffer.
-
Substrate: Acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) diluted in an appropriate solvent.
-
Developer: A solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) in Assay Buffer.
-
Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test compound dilutions, HDAC1 enzyme, and Assay Buffer.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CCK-8)
This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Culture :
-
Culture neuroblastoma cells (e.g., BE(2)-C) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure :
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by modulating the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes. The diagrams below illustrate the key signaling pathways involved.
Caption: HDAC inhibitor-induced apoptosis pathway.
References
Comparative Efficacy of 3-Amino-N-hydroxypropanamide hydrochloride Against Established Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-Amino-N-hydroxypropanamide hydrochloride, a putative epigenetic modulating agent, against established epigenetic drugs, primarily focusing on Histone Deacetylase (HDAC) inhibitors. Due to the limited direct experimental data on this compound, this comparison extensively utilizes data from its close structural analog, β-alanine hydroxamic acid, to infer its potential efficacy. The established and clinically approved HDAC inhibitors, Vorinostat (SAHA) and Romidepsin (FK228), are used as benchmarks for this evaluation.
Executive Summary
Epigenetic modifications are key regulators of gene expression and are frequently dysregulated in cancer and other diseases. Histone deacetylases (HDACs) are a major class of epigenetic enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents by reactivating tumor suppressor genes.[2] This guide assesses the potential of this compound as an HDAC inhibitor by comparing the available data for its analog, β-alanine hydroxamic acid, with the well-documented efficacy of Vorinostat and Romidepsin.
Based on the available data, β-alanine hydroxamic acid demonstrates significantly weaker HDAC1 inhibitory activity compared to Vorinostat and Romidepsin. This suggests that this compound may also be a less potent HDAC inhibitor. However, further direct experimental validation is crucial to conclusively determine its efficacy and potential as a therapeutic agent.
Quantitative Comparison of Inhibitory Activity and Cytotoxicity
The following tables summarize the in vitro efficacy of β-alanine hydroxamic acid (as a proxy for this compound) and the established HDAC inhibitors, Vorinostat and Romidepsin.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) |
| β-alanine hydroxamic acid | 38,000 - 84,000[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Vorinostat (SAHA) | 10[4] | Not Reported | 20[4] | Not Reported | Not Reported |
| Romidepsin (FK228) | 36[5] | 47[5] | Not Reported | 510[5] | 1400[5] |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| β-alanine hydroxamic acid | BE(2)-C | Neuroblastoma | > 50 (57.0% - 88.6% proliferation at 50µM)[3] |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6[6] |
| SW-1353 | Chondrosarcoma | 2.0[6] | |
| MV4-11 | Leukemia | 0.636[7] | |
| Daudi | Burkitt's Lymphoma | 0.493[7] | |
| A549 | Lung Carcinoma | 1.64[7] | |
| MCF-7 | Breast Adenocarcinoma | 0.685[7] | |
| Romidepsin (FK228) | Hut-78 | T-cell Lymphoma | 0.00636 (72h)[8] |
| Karpas-299 | T-cell Lymphoma | 0.00387 (72h)[8] | |
| OCI-AML3 | Leukemia | ~0.001 - 0.0018 (72h)[4] | |
| SKM-1 | Leukemia | ~0.001 - 0.0018 (72h)[4] | |
| MDS-L | Myelodysplastic Syndrome | ~0.001 - 0.0018 (72h)[4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of HDAC Inhibitors.
Caption: Workflow for Comparing Epigenetic Drug Efficacy.
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A for stopping the reaction)
-
Test compounds (this compound, Vorinostat, Romidepsin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer and DMSO as negative controls and a known HDAC inhibitor as a positive control.
-
Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as vehicle controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 3. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Amino-N-hydroxypropanamide Hydrochloride Activity: An In Vitro and In Vivo Correlation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the reported biological activities of compounds structurally related to 3-Amino-N-hydroxypropanamide hydrochloride. Due to a lack of publicly available in vitro and in vivo data for this compound, this document focuses on the activity of its core structure, β-alanine hydroxamic acid, and its derivatives, particularly in the context of their activity as histone deacetylase (HDAC) inhibitors. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.
In Vitro Activity
Derivatives of β-alanine hydroxamic acid have been synthesized and evaluated for their potential as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer.
One study investigated a series of amide-linked derivatives of β-alanine hydroxamic acid and determined their inhibitory activity against HDAC1 and their anti-proliferative effects on a human neuroblastoma cell line, BE(2)-C.[1] The results, summarized in the table below, indicate that these compounds exhibit moderate HDAC1 inhibitory activity and are capable of reducing cancer cell proliferation.
| Compound | HDAC1 IC50 (µM) | Anti-proliferative Activity (% inhibition at 50 µM) |
| Derivative 1 | 38 | 88.6 |
| Derivative 2 | >250 | 57.0 |
| Derivative 3 | 84 | 75.0 |
| Derivative 4 | 56 | 80.0 |
| Derivative 5 | 42 | 85.0 |
| Trichostatin A (Control) | 0.012 | Not Reported |
Data sourced from a study on amide-based derivatives of β-alanine hydroxamic acid.[1]
In Vivo Activity Correlation
While no specific in vivo studies for this compound or its direct derivatives were identified, the in vitro activity of related compounds as HDAC inhibitors suggests a potential for anti-tumor efficacy in vivo. To provide a relevant comparison, this section summarizes the in vivo activity of other hydroxamic acid-based HDAC inhibitors that have been evaluated in preclinical cancer models, particularly in neuroblastoma.
| HDAC Inhibitor | Animal Model | Key In Vivo Findings |
| Vorinostat (SAHA) | Murine metastatic neuroblastoma model | - Combination with radiation significantly decreased tumor volumes compared to either treatment alone.[2] - Increased expression of the norepinephrine transporter (NET), enhancing uptake of a targeted radiopharmaceutical (123I-MIBG).[3] |
| Panobinostat | TH-MYCN transgenic neuroblastoma mouse model | - Continuous long-term treatment led to significant improvement in survival.[4] - Induced tumor regression and terminal differentiation of neuroblastoma cells.[4] |
| Belinostat | Human thyroid cancer xenografts in immunodeficient mice | - Effectively prevented the growth of tumors with no obvious side effects.[5] |
These findings in clinically relevant animal models demonstrate that hydroxamic acid-based HDAC inhibitors can exert significant anti-tumor effects in vivo, providing a rationale for the investigation of novel compounds within this class, such as this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the in vitro section are provided below as a reference for researchers.
HDAC1 Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of a compound against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin solution
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black microplate, add the diluted test compound, recombinant HDAC1 enzyme, and assay buffer to achieve the desired final concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a solution of trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value.
Cell Proliferation Assay (Neuroblastoma)
This protocol outlines a general method for assessing the effect of a compound on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., BE(2)-C, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Test compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a resazurin-based reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability or proliferation inhibition for each treatment group compared to the vehicle control.
Visualizations
HDAC Inhibitor Signaling Pathway
The following diagram illustrates the general mechanism of action of histone deacetylase inhibitors (HDACis) and their impact on gene transcription and subsequent cellular processes.
Caption: Mechanism of HDAC inhibition leading to gene expression and anti-tumor effects.
Experimental Workflow: In Vitro Screening
The diagram below outlines a typical workflow for the initial in vitro screening of a compound like a β-alanine hydroxamic acid derivative.
Caption: Workflow for in vitro evaluation of HDAC inhibitor activity.
References
- 1. Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat increases expression of functional norepinephrine transporter in neuroblastoma in vitro and in vivo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long term, continuous exposure to panobinostat induces terminal differentiation and long term survival in the TH-MYCN neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Amino-N-hydroxypropanamide Hydrochloride Against Novel Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Amino-N-hydroxypropanamide hydrochloride, also known as β-alanine hydroxamic acid, against a selection of novel therapeutic agents in the class of Histone Deacetylase (HDAC) inhibitors. The information presented is intended to offer a comparative performance overview based on available experimental data, aiding in research and development decisions.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, particularly cancer, HDACs are often overexpressed or dysregulated. Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of therapeutic agents.
3-Amino-N-hydroxypropanamide is a hydroxamic acid derivative that has been investigated as a histone deacetylase inhibitor.[1] While it serves as a foundational structure for more complex derivatives, its own potency is a key point of comparison against newer, more targeted agents. This guide will benchmark its performance against several novel HDAC inhibitors that have shown promise in preclinical and clinical settings.
Comparative Efficacy of HDAC Inhibitors
The following table summarizes the in vitro efficacy of this compound and selected novel HDAC inhibitors against various HDAC isoforms and cancer cell lines.
| Compound | Target HDAC Isoforms | IC50 (HDAC1) | IC50 (HDAC6) | Cell Line Antiproliferative Activity (Cell Line) | Reference |
| 3-Amino-N-hydroxypropanamide (β-alanine hydroxamic acid) | Pan-HDAC (presumed) | 38-84 µM* | Not Reported | 57.0% - 88.6% inhibition at 50µM (BE(2)-C Neuroblastoma) | [1] |
| Novel Therapeutic Agents | |||||
| Abexinostat (PCI-24781) | Pan-HDAC | 7 nM | 16 nM | IC50: 250 nM (Cutaneous T-cell lymphoma) | |
| Givinostat (ITF-2357) | Pan-HDAC | 7.5 nM | 10 nM | IC50: 160 nM (Multiple Myeloma) | |
| Mocetinostat (MGCD0103) | Class I Selective | 0.15 µM | 1.66 µM | IC50: 0.5 µM (Hodgkin Lymphoma) | |
| Romidepsin (FK228) | Class I Selective | 1.1 nM | 4.7 nM | IC50: 2.5 nM (Cutaneous T-cell lymphoma) | |
| Belinostat (PXD-101) | Pan-HDAC | 27 nM | 32 nM | IC50: 400 nM (Peripheral T-cell lymphoma) |
Note: The IC50 range for 3-Amino-N-hydroxypropanamide derivatives was reported; the parent compound's specific IC50 was not detailed but is expected to be in a similar or less potent range.
Signaling Pathway of HDAC Inhibition
The diagram below illustrates the general mechanism of action for HDAC inhibitors. By blocking the activity of HDAC enzymes, these agents prevent the removal of acetyl groups from histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis, and other anti-tumor effects.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compounds (this compound and novel agents) dissolved in DMSO.
-
96-well black microplate.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.
-
Add 50 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the antiproliferative effects of HDAC inhibitors on a cancer cell line.
-
Reagents and Materials:
-
Cancer cell line (e.g., BE(2)-C neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear microplate.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential HDAC inhibitors.
Conclusion
This compound serves as a foundational molecule within the hydroxamate class of HDAC inhibitors. However, benchmarking data reveals that its potency is significantly lower than that of novel, structurally optimized agents.[1] These newer compounds, such as Abexinostat and Romidepsin, exhibit nanomolar efficacy against HDAC enzymes and potent antiproliferative effects in cancer cell lines. The development from simple structures like β-alanine hydroxamic acid to these more complex and potent molecules highlights the progress in the field of HDAC inhibitor design, leading to clinically approved and promising investigational drugs for various malignancies. Further research and development will likely continue to refine selectivity and efficacy, offering improved therapeutic options.
References
Safety Operating Guide
Safe Disposal of 3-Amino-N-hydroxypropanamide Hydrochloride: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Amino-N-hydroxypropanamide hydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Researchers and laboratory personnel handling this compound must be proficient in the proper disposal protocols for this and similar chemical compounds. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of analogous substances.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all relevant personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
II. Spill Management
In the event of a spill, immediately evacuate unnecessary personnel and ventilate the area.[1] Small spills can be managed by the following steps:
-
Containment: Cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: The container with the absorbed spill material must be disposed of as chemical waste, following the procedures outlined below.
III. Disposal Protocol for Unused or Waste this compound
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all local, regional, and national regulations for hazardous waste disposal.[1][2] Under no circumstances should this chemical be disposed of down the drain. [1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place the waste material in a clearly labeled, leak-proof, and sealed container.
-
The label should include the chemical name, concentration (if in solution), and any relevant hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the chemical waste.
-
IV. Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Physical State | Solid (Powder) | Minimizes risk of vapor inhalation, but dust can be an issue. |
| Solubility | Water Soluble | High mobility in the environment; reinforces the "no drain disposal" rule.[1][2] |
| pH | No Data Available | As a hydrochloride salt, aqueous solutions may be acidic, influencing container choice and segregation. |
| Incompatibilities | Strong oxidizing agents, Acids | Must be segregated from these materials during storage and disposal to prevent hazardous reactions.[1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a foundational understanding of the disposal procedures for this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet, if available, before handling or disposing of any chemical.
References
Essential Safety and Operational Guidance for 3-Amino-N-hydroxypropanamide Hydrochloride
For researchers, scientists, and drug development professionals handling 3-Amino-N-hydroxypropanamide hydrochloride (CAS No: 88872-31-5), this guide provides crucial safety and logistical information. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar chemical structures and available supplier information.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 88872-31-5[1] |
| Molecular Formula | C₃H₉ClN₂O₂ |
| Molecular Weight | 140.57 g/mol |
| Storage Temperature | 2-8°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods, in a poorly ventilated area, or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the recommended workspace. Have a spill kit and all necessary PPE readily accessible.
-
Weighing and Aliquoting :
-
Handle the solid compound in a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Dissolution : Based on general laboratory practices, common solvents for similar compounds include deionized water or buffered solutions. Sonication may be used to aid dissolution if necessary.
-
Storage : Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.[1] Keep it away from incompatible materials, such as strong oxidizing agents.[3]
-
Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all work surfaces and equipment.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated (if safe to do so).
-
Contain : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and wipe dry.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow
Below is a generalized workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
